Ganolucidic acid A
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C30H44O6 |
|---|---|
Poids moléculaire |
500.7 g/mol |
Nom IUPAC |
(6S)-6-[(10R,13S,14S,17S)-15-hydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid |
InChI |
InChI=1S/C30H44O6/c1-16(12-18(31)13-17(2)26(35)36)20-14-24(34)30(7)19-8-9-22-27(3,4)23(33)10-11-28(22,5)25(19)21(32)15-29(20,30)6/h16-17,20,22,24,34H,8-15H2,1-7H3,(H,35,36)/t16-,17?,20-,22?,24?,28+,29-,30-/m0/s1 |
Clé InChI |
XRXBNTYHQXKSAO-WMXPBUEWSA-N |
Origine du produit |
United States |
Foundational & Exploratory
Ganolucidic Acid A: A Technical Guide to its Discovery, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ganolucidic acid A, a prominent triterpenoid (B12794562) derived from the medicinal mushroom Ganoderma lucidum. This document details its discovery, provides in-depth experimental protocols for its isolation and purification, presents quantitative data on its yield and biological efficacy, and elucidates its mechanisms of action through key signaling pathways.
Discovery and Significance
This compound is a highly oxygenated lanostane-type triterpenoid, first isolated from the fruiting bodies of Ganoderma lucidum in the early 1980s.[1] As one of the most abundant triterpenoids in this fungus, it has garnered significant scientific interest due to its wide range of pharmacological activities.[1] Notably, this compound has demonstrated potent anti-cancer, anti-inflammatory, and neuroprotective properties, making it a promising candidate for further investigation in drug discovery and development.[1]
Experimental Protocols: Isolation and Purification of this compound
The following is a synthesized, step-by-step protocol for the extraction and purification of this compound from Ganoderma lucidum fruiting bodies, based on established methodologies.
Extraction
-
Preparation of Ganoderma lucidum : Obtain dried fruiting bodies of Ganoderma lucidum. Grind the fruiting bodies into a fine powder to increase the surface area for solvent extraction.
-
Solvent Extraction :
-
Suspend the Ganoderma lucidum powder in 80-95% ethanol (B145695) at a solid-to-liquid ratio of 1:10 to 1:20 (w/v).
-
Perform the extraction at 60°C for 2-4 hours with continuous stirring. For exhaustive extraction, this step can be repeated three times with fresh solvent.
-
Alternatively, ultrasonic-assisted extraction (UAE) can be employed to enhance efficiency.
-
-
Concentration :
-
Filter the combined ethanolic extracts to remove solid residues.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
-
Purification
-
Liquid-Liquid Partitioning :
-
Dissolve the crude extract in water.
-
Perform liquid-liquid extraction with chloroform (B151607) (or ethyl acetate) to separate the triterpenoid-rich fraction from polar impurities. Repeat this step three times.
-
Combine the organic layers and concentrate under reduced pressure to yield the crude triterpenoid fraction.
-
-
Silica (B1680970) Gel Column Chromatography :
-
Prepare a silica gel column (100-200 mesh) packed with a non-polar solvent such as chloroform.
-
Dissolve the crude triterpenoid fraction in a minimal amount of the same solvent and load it onto the column.
-
Elute the column with a gradient of chloroform and methanol (B129727) (e.g., 100:0, 98:2, 95:5, 90:10, v/v).
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
-
Sephadex LH-20 Column Chromatography :
-
Pool the fractions containing this compound and concentrate them.
-
Further purify the concentrated fraction using a Sephadex LH-20 column with methanol as the mobile phase to remove smaller molecules and pigments.
-
-
High-Performance Liquid Chromatography (HPLC) :
-
For final purification to achieve high purity (>97%), use reversed-phase HPLC (RP-HPLC) on a C18 column.
-
A typical mobile phase is a gradient of acetonitrile (B52724) and water (often with 0.1% acetic acid).
-
Monitor the elution at a wavelength of 252 nm.
-
Collect the peak corresponding to this compound and remove the solvent to obtain the purified compound.
-
Experimental Workflow for this compound Isolation
Caption: A flowchart illustrating the multi-step process for the isolation and purification of this compound.
Quantitative Data
The yield and purity of this compound can vary depending on the source of Ganoderma lucidum and the extraction and purification methods employed.
Table 1: Yield and Purity of this compound at Different Purification Stages
| Purification Stage | Typical Yield (%) | Typical Purity (%) |
| Crude Ethanolic Extract | 5 - 15 | < 5 |
| Crude Triterpenoid Fraction | 1 - 3 | 10 - 20 |
| After Silica Gel Chromatography | 0.1 - 0.5 | 40 - 60 |
| After Sephadex LH-20 Chromatography | 0.05 - 0.2 | 70 - 85 |
| After RP-HPLC | 0.01 - 0.1 | > 97 |
Note: Yields are calculated based on the initial dry weight of Ganoderma lucidum.
Table 2: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| HepG2 | Human Hepatocellular Carcinoma | 187.6 (24h), 203.5 (48h) | [2] |
| SMMC7721 | Human Hepatocellular Carcinoma | 158.9 (24h), 139.4 (48h) | [2] |
| U251 | Human Glioblastoma | Not explicitly stated, but showed significant inhibition | [3] |
| MCF-7 | Human Breast Adenocarcinoma | Showed anti-proliferative activity | [1] |
Biological Activity and Signaling Pathways
This compound exerts its biological effects by modulating several key signaling pathways involved in cell growth, proliferation, and apoptosis.
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell survival and proliferation, and its dysregulation is common in many cancers. This compound has been shown to inhibit the activation of this pathway.[3] It reduces the phosphorylation of key downstream effectors, leading to the induction of apoptosis and autophagy in cancer cells.[3][4]
References
- 1. mdpi.com [mdpi.com]
- 2. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ganoderic acid A holds promising cytotoxicity on human glioblastoma mediated by incurring apoptosis and autophagy and inactivating PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ganoderic acid DM induces autophagic apoptosis in non-small cell lung cancer cells by inhibiting the PI3K/Akt/mTOR activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Ganolucidic Acid A: A Comprehensive Technical Guide on its Chemical Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganolucidic acid A is a tetracyclic triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum. As a member of the highly oxygenated lanostane-type triterpenoids, it contributes to the diverse pharmacological activities attributed to this fungus. This technical guide provides an in-depth analysis of the chemical structure, stereochemistry, and physicochemical properties of this compound. It also details experimental protocols for its isolation and structural elucidation, summarizes its known biological activities with available quantitative data, and explores the signaling pathways it may modulate, drawing on evidence from closely related compounds within the ganoderic acid family.
Chemical Structure and Stereochemistry
This compound possesses a lanostane (B1242432) skeleton, a C30 tetracyclic triterpene framework. Its systematic IUPAC name is (15α)-15-hydroxy-3,11,23-trioxo-Lanost-8-en-26-oic acid[1]. The chemical formula is C30H44O6, with a molecular weight of 500.67 g/mol and an exact mass of 500.3137891 Da.
The core structure consists of four fused rings (A, B, C, and D) with a characteristic side chain at C-17. Key functional groups that define its chemical properties and biological activity include:
-
A hydroxyl group at the 15α position.
-
Keto groups at positions C-3, C-11, and C-23.
-
A carboxylic acid group at C-26.
-
A double bond between C-8 and C-9.
The stereochemistry of this compound is complex, with multiple chiral centers. The specific spatial arrangement of its substituents is crucial for its interaction with biological targets.
Physicochemical and Spectroscopic Data
Physicochemical Properties
| Property | Value | Reference |
| IUPAC Name | (15α)-15-hydroxy-3,11,23-trioxo-Lanost-8-en-26-oic acid | [1] |
| Molecular Formula | C30H44O6 | |
| Molecular Weight | 500.67 g/mol | |
| Exact Mass | 500.3137891 Da | |
| CAS Number | 98665-21-5 | [1] |
Spectroscopic Data
¹H NMR Spectroscopy (¹H-NMR)
A complete ¹H-NMR data table for this compound is not available in the reviewed literature. However, a key diagnostic signal has been reported in methanol-d₄ at δ 4.58 (1H, s), which is assigned to the proton at H-15. The spectrum would also be expected to show characteristic signals for multiple methyl groups, methylene (B1212753) and methine protons on the steroidal skeleton, and protons adjacent to carbonyl groups.
¹³C NMR Spectroscopy (¹³C-NMR)
A complete ¹³C-NMR data table for this compound is not currently available in the public domain. However, analysis of its structure allows for the prediction of key resonances. The spectrum would be expected to show signals for 30 carbon atoms, including several carbonyl carbons (in the range of δ 190-220 ppm), carbons of the double bond (δ 120-140 ppm), a carbon bearing a hydroxyl group (δ 70-80 ppm), and numerous aliphatic carbons of the lanostane skeleton.
Mass Spectrometry (MS)
The mass spectrum of this compound would show a molecular ion peak [M]+ or protonated molecule [M+H]+ corresponding to its molecular weight. The fragmentation pattern is expected to be characteristic of lanostane-type triterpenoids. Common fragmentation pathways for ganoderic acids involve the loss of water (H₂O), carbon dioxide (CO₂), and cleavage of the C-17 side chain. The characteristic cleavage of the α,β-bond (C20–C22) from the C=O in the side chain is also a common fragmentation pattern for related compounds.
Infrared Spectroscopy (IR)
The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| O-H (hydroxyl and carboxylic acid) | 3600-2500 (broad) |
| C-H (aliphatic) | 2950-2840 |
| C=O (ketone and carboxylic acid) | 1740-1680 |
| C=C (alkene) | 1680-1600 |
| C-O | 1250-1050 |
Experimental Protocols
The following sections detail generalized experimental protocols for the isolation and structural elucidation of this compound from Ganoderma lucidum, based on established methods for related triterpenoids.
Isolation and Purification of this compound
This protocol outlines a typical procedure for the extraction and purification of this compound from the fruiting bodies of Ganoderma lucidum.
References
A Technical Guide to the Physicochemical Properties of Ganolucidic Acid A for Solubility Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganolucidic acid A is a tetracyclic triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum.[1] Triterpenoids from this species are recognized for a variety of pharmacological activities, making them of significant interest in drug discovery and development.[2] Understanding the physicochemical properties of this compound is fundamental for assessing its potential as a therapeutic agent, with solubility being a critical parameter influencing bioavailability and formulation. This guide provides an in-depth overview of the known physicochemical characteristics of this compound, detailed protocols for solubility assessment, and visualization of relevant experimental workflows and biological pathways.
Physicochemical Properties of this compound
A comprehensive understanding of a compound's physicochemical profile is essential for designing and interpreting solubility studies. The following table summarizes the key properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₃₀H₄₄O₆ | [1][3] |
| Molecular Weight | 500.67 g/mol | [1][3] |
| CAS Number | 98665-21-5 | [1][4] |
| Appearance | Solid | [4] |
| Predicted Water Solubility | 0.0035 g/L | [4] |
| Predicted logP | 4.1 - 4.53 | [4] |
| Predicted logS | -5.2 | [4] |
| Predicted pKa (Strongest Acidic) | 4.35 | [4] |
| Hydrogen Bond Donor Count | 2 | [4] |
| Hydrogen Bond Acceptor Count | 6 | [4] |
| Polar Surface Area | 108.74 Ų | [4] |
| Organic Solvent Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc. | [5] |
Experimental Protocols for Solubility Testing
The solubility of a compound can be determined through various methods, with the shake-flask method being the gold standard for equilibrium solubility.[6] Both kinetic and thermodynamic solubility assays are crucial in different stages of drug discovery.
Thermodynamic Solubility (Shake-Flask Method)
This method determines the equilibrium solubility of a compound, representing the true solubility at a given condition.[7]
Materials:
-
This compound (solid form)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Purified water
-
Organic solvent for stock solution (e.g., DMSO)
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Filtration apparatus (e.g., 0.45 µm syringe filters)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Analytical balance
Procedure:
-
Preparation of Saturated Solution:
-
Weigh an excess amount of solid this compound into a glass vial. The excess solid is necessary to ensure that equilibrium is reached.[8]
-
Add a known volume of the desired aqueous medium (e.g., PBS, pH 7.4) to the vial.
-
Securely cap the vial and place it in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the mixture for a sufficient time to reach equilibrium, typically 24 to 48 hours.[4]
-
-
Phase Separation:
-
Quantification:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) of a known concentration.
-
Create a series of calibration standards by diluting the stock solution with the same aqueous medium used for the solubility test.
-
Analyze the saturated solution (filtrate) and the calibration standards using a validated HPLC-UV method.[9][10]
-
The concentration of this compound in the saturated solution is determined from the calibration curve, which represents its thermodynamic solubility.[9]
-
Kinetic Solubility
Kinetic solubility is often measured in high-throughput screening to quickly assess the solubility of compounds from a DMSO stock solution, which is relevant for many in vitro biological assays.[11]
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well microtiter plates
-
Automated liquid handler or multichannel pipettes
-
Plate shaker
-
Plate reader (UV-Vis spectrophotometer or nephelometer)
-
Filtration plate (for direct UV method)
Procedure:
-
Compound Addition:
-
Incubation and Measurement:
-
Seal the plate and shake it at room temperature for a defined period (e.g., 1-2 hours).[4]
-
Measure the solubility using one of the following methods:
-
Nephelometry: Measure the light scattering caused by any precipitate formed. The amount of scattering is inversely related to the solubility.[1]
-
Direct UV Absorption: After incubation, filter the solutions using a filtration plate to remove any precipitate.[11] Measure the UV absorbance of the filtrate in a UV-compatible plate.[1] The concentration is determined by comparing the absorbance to a standard curve.
-
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Solubility Testing
The following diagram illustrates a generalized workflow for determining the solubility of a test compound like this compound.
Caption: General experimental workflow for solubility determination.
This compound and Cancer Signaling Pathways
This compound and structurally related ganoderic acids have been shown to exert anti-cancer effects by modulating various signaling pathways.[3][13] The PI3K/Akt/mTOR pathway is a key regulator of cell growth, proliferation, and survival, and its inhibition is a common mechanism for anti-cancer agents.[14]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
This compound and HIV-1 Protease Inhibition
This compound has demonstrated inhibitory activity against HIV-1 protease, an essential enzyme for viral replication.[15] By blocking this enzyme, the production of mature, infectious viral particles is prevented.
Caption: Mechanism of HIV-1 protease inhibition.
Conclusion
The data and protocols presented in this guide provide a foundational framework for researchers working with this compound. Its low predicted aqueous solubility underscores the importance of accurate and reproducible solubility testing to inform formulation development and the design of meaningful biological assays. The provided experimental protocols for both thermodynamic and kinetic solubility offer standardized approaches for these critical measurements. Furthermore, the visualization of its known mechanisms of action, including the modulation of cancer-related signaling pathways and inhibition of HIV-1 protease, highlights its therapeutic potential and provides context for future research endeavors.
References
- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. enamine.net [enamine.net]
- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 6. Ginkgolic acid inhibits HIV protease activity and HIV infection in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. creative-biolabs.com [creative-biolabs.com]
- 8. researchgate.net [researchgate.net]
- 9. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 10. evotec.com [evotec.com]
- 11. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 13. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
The Pharmacological Potential of Ganolucidic Acid A and Its Derivatives: A Technical Guide for Researchers
Introduction
Ganolucidic acid A (GAA), a highly oxygenated lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum, has emerged as a compound of significant interest in the fields of pharmacology and drug development. Renowned for its diverse biological activities, GAA and its derivatives are the subject of extensive research for their potential therapeutic applications. This technical guide provides an in-depth overview of the biological activities of this compound and its derivatives, with a focus on quantitative data, detailed experimental protocols, and the underlying molecular signaling pathways. This document is intended for researchers, scientists, and drug development professionals.
Biological Activities of this compound and Its Derivatives
This compound and its derivatives exhibit a broad spectrum of pharmacological effects, including anti-cancer, anti-inflammatory, neuroprotective, and enzyme inhibitory activities. The structural modifications of the parent GAA molecule, particularly at the carboxyl group, have led to the synthesis of derivatives with enhanced potency and target specificity.
Anticancer Activity
GAA and its derivatives have demonstrated significant cytotoxic and anti-proliferative effects against a variety of cancer cell lines. The primary mechanism of action often involves the induction of apoptosis and cell cycle arrest.
Table 1: Anticancer Activity of this compound and Its Amide Derivatives
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| This compound (GAA) | MCF-7 (Breast Cancer) | MTT Assay | Inhibition Rate @ 50 µM (48h) | < 10% | [1] |
| SJSA-1 (Osteosarcoma) | MTT Assay | Inhibition Rate @ 50 µM (72h) | ~20% | [1] | |
| HepG2 (Liver Cancer) | MTT Assay | Inhibition Rate @ 50 µM (48h) | < 10% | [1] | |
| Derivative A2 (Amide) | MCF-7 (Breast Cancer) | MTT Assay | Inhibition Rate @ 50 µM (48h) | ~55% | [1] |
| SJSA-1 (Osteosarcoma) | MTT Assay | Inhibition Rate @ 50 µM (72h) | ~60% | [1] | |
| HepG2 (Liver Cancer) | MTT Assay | Inhibition Rate @ 50 µM (48h) | ~45% | [1] | |
| Derivative A6 (Amide) | MCF-7 (Breast Cancer) | MTT Assay | Inhibition Rate @ 50 µM (48h) | 63.64% | [1] |
| Derivative A7 (Amide) | MCF-7 (Breast Cancer) | MTT Assay | Inhibition Rate @ 50 µM (48h) | ~58% | [1] |
| Derivative A8 (Amide) | MCF-7 (Breast Cancer) | MTT Assay | Inhibition Rate @ 50 µM (48h) | ~52% | [1] |
| Derivative A9 (Amide) | MCF-7 (Breast Cancer) | MTT Assay | Inhibition Rate @ 50 µM (48h) | ~50% | [1] |
| Derivative A15 (Amide) | MCF-7 (Breast Cancer) | MTT Assay | Inhibition Rate @ 50 µM (48h) | ~55% | [1] |
Table 2: Cytotoxicity of Lucidenic Acids (Related Triterpenoids)
| Compound | Cell Line | Assay | IC50 (µM) | Incubation Time | Reference |
| Lucidenic Acid A | PC-3 (Prostate Cancer) | Viability Assay | 35.0 ± 4.1 | - | [2] |
| HL-60 (Leukemia) | Viability Assay | 61 | 72h | [2] | |
| HL-60 (Leukemia) | Viability Assay | 142 | 24h | [2] | |
| Lucidenic Acid C | A549 (Lung Adenocarcinoma) | Proliferation Assay | 52.6 - 84.7 | - | [2] |
Anti-inflammatory Activity
GAA and its derivatives have shown potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines. This is often achieved through the modulation of key inflammatory signaling pathways like NF-κB.
Table 3: Anti-inflammatory Activity of Lucidenic Acid A
| Compound | Cell Model | Stimulant | Assay | Endpoint | Result | Reference |
| Lucidenic Acid A | Mouse Ear | TPA | Edema Inhibition | ID50 = 0.07 mg/ear | - |
Neuroprotective Activity
Certain derivatives of this compound, particularly the related lucidenic acids, have demonstrated neuroprotective potential through the inhibition of enzymes such as acetylcholinesterase (AChE), which is implicated in the pathogenesis of Alzheimer's disease.
Table 4: Acetylcholinesterase (AChE) Inhibitory Activity of Lucidenic Acids and Derivatives
| Compound | Assay | IC50 (µM) | Reference |
| Lucidenic Acid A | AChE Inhibition | 24.04 ± 3.46 | [2] |
| Lucidenic Acid N | AChE Inhibition | 25.91 ± 0.89 | [2] |
| Methyl Lucidenate E2 | AChE Inhibition | 17.14 ± 2.88 | [2] |
Enzyme Inhibitory Activity
Beyond AChE, ganoderic acids have been shown to inhibit other enzymes, such as aldose reductase, which is involved in diabetic complications.
Table 5: Aldose Reductase Inhibitory Activity of Ganoderic Acids
| Compound | Key Structural Feature for Activity | Reference |
| Ganoderic Acids | OH at C-11, carboxylic group in side chain, double bond at C-20/C-22 | [3] |
| Ganoderic Acid C2 | OH at C-3, C-7, and C-15 | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Synthesis of this compound Amide Derivatives
-
General Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous dichloromethane (B109758) (DCM).
-
Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) (1.5 equivalents) and N-hydroxysuccinimide (NHS) (1.2 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired amine (1.2 equivalents) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.[1]
-
Cell Viability and Cytotoxicity Assay (MTT Assay)
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated cells).[1]
-
Anti-inflammatory Assay (Nitric Oxide Production)
-
Procedure:
-
Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce nitric oxide (NO) production.
-
Collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Use a sodium nitrite (B80452) standard curve to quantify the amount of NO produced.[4]
-
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
-
Procedure:
-
In a 96-well plate, add 25 µL of 15 mM acetylthiocholine (B1193921) iodide (ATCI), 125 µL of 3 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and 50 µL of 50 mM Tris-HCl buffer (pH 8.0).
-
Add 25 µL of the test compound solution at various concentrations.
-
Initiate the reaction by adding 25 µL of 0.22 U/mL AChE solution.
-
Measure the absorbance at 412 nm every minute for 5-10 minutes.
-
Calculate the rate of reaction.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.[5][6]
-
Aldose Reductase Inhibition Assay
-
Procedure:
-
The assay mixture contains 0.1 M potassium phosphate (B84403) buffer (pH 6.2), 0.16 mM NADPH, 1.17 mM DL-glyceraldehyde as the substrate, and the test compound at various concentrations.
-
The reaction is initiated by the addition of the enzyme (rat lens aldose reductase).
-
The change in absorbance at 340 nm due to NADPH oxidation is monitored spectrophotometrically.
-
The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is determined.[7][8]
-
Signaling Pathways and Molecular Mechanisms
The biological activities of this compound and its derivatives are mediated through the modulation of several key signaling pathways.
NF-κB Signaling Pathway in Inflammation
This compound has been shown to inhibit the NF-κB signaling pathway, a critical regulator of the inflammatory response. By preventing the phosphorylation and subsequent degradation of IκBα, GAA blocks the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of pro-inflammatory genes.[9][10][11]
Caption: Inhibition of the NF-κB signaling pathway by this compound.
p53-MDM2 Apoptosis Pathway
Amide derivatives of GAA, such as compound A2, have been found to induce apoptosis in cancer cells by modulating the p53 signaling pathway. These derivatives may inhibit the interaction between MDM2 and p53, leading to the stabilization and activation of p53, which in turn triggers the apoptotic cascade.[1][12]
Caption: Induction of apoptosis by GAA amide derivatives via the p53-MDM2 pathway.
MAPK/ERK Signaling Pathway in Cancer Cell Invasion
Lucidenic acids have been shown to inhibit cancer cell invasion by inactivating the MAPK/ERK signaling pathway. This leads to the downregulation of matrix metalloproteinase-9 (MMP-9) expression, an enzyme crucial for extracellular matrix degradation during metastasis.[13]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Lucidenic acids-rich extract from antlered form of Ganoderma lucidum enhances TNFα induction in THP-1 monocytic cells possibly via its modulation of MAP kinases p38 and JNK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Activity of Four Triterpenoids Isolated from Poriae Cutis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. attogene.com [attogene.com]
- 6. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. oss.signavitae.com [oss.signavitae.com]
- 10. In vitro effects of Ganoderic acid A on NF-κB-mediated inflammatory response in caerulein-stimulated pancreatic acinar cells [signavitae.com]
- 11. Synergistic anti-inflammatory effects of Ganoderma lucidum polysaccharide and ganoderic acid A on LPS-induced RAW264.7 cells by inhibition of TLR4/NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ganoderic Acid A and Its Amide Derivatives as Potential Anti-Cancer Agents by Regulating the p53-MDM2 Pathway: Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lucidenic acid inhibits PMA-induced invasion of human hepatoma cells through inactivating MAPK/ERK signal transduction pathway and reducing binding activities of NF-kappaB and AP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Crucial Role of Ganolucidic Acid A in the Secondary Metabolism of Ganoderma lucidum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ganoderma lucidum, a renowned medicinal mushroom, produces a plethora of bioactive secondary metabolites, among which triterpenoids, particularly ganoderic acids, are of significant interest for their therapeutic potential. This technical guide delves into the pivotal role of a specific triterpenoid, ganolucidic acid A, in the intricate network of secondary metabolism in G. lucidum. We will explore its biosynthesis, the signaling pathways that regulate its production, and present detailed experimental protocols for its study. This document aims to provide a comprehensive resource for researchers and professionals in the fields of mycology, natural product chemistry, and drug development.
Introduction
Ganoderma lucidum, commonly known as Lingzhi or Reishi, has been used for centuries in traditional Asian medicine. Its therapeutic effects are largely attributed to its rich content of polysaccharides and triterpenoids. Ganolucidic acids, a class of highly oxygenated lanostane-type triterpenoids, are among the most important bioactive compounds in G. lucidum. This compound, in particular, has garnered attention for its potential pharmacological activities. Understanding the biosynthesis and regulation of this compound is crucial for optimizing its production and harnessing its therapeutic benefits. This guide provides an in-depth overview of the current knowledge on the role of this compound in the secondary metabolism of G. lucidum.
Biosynthesis of this compound
The biosynthesis of this compound, like other ganoderic acids, follows the mevalonate (B85504) (MVA) pathway, a fundamental route for isoprenoid synthesis in fungi. The pathway originates from acetyl-CoA and proceeds through a series of enzymatic reactions to produce the precursor for all triterpenoids, lanosterol (B1674476). Subsequent modifications of the lanosterol backbone by cytochrome P450 monooxygenases and other enzymes lead to the diverse array of ganoderic acids, including this compound.
Regulation of this compound Biosynthesis
The production of this compound is a tightly regulated process influenced by a complex interplay of genetic and environmental factors. Various signaling molecules, including calcium ions (Ca²⁺) and reactive oxygen species (ROS), act as secondary messengers to modulate the expression of genes involved in the biosynthetic pathway.
Calcium Signaling
Intracellular calcium concentration plays a critical role in regulating the biosynthesis of ganoderic acids. Environmental stresses can trigger an influx of Ca²⁺ into the cytoplasm, which then activates downstream signaling cascades, likely involving calmodulin and calcineurin. This leads to the upregulation of transcription factors that control the expression of key enzymes in the MVA pathway.
Reactive Oxygen Species (ROS) Signaling
Reactive oxygen species, often generated in response to environmental stressors, also act as important signaling molecules in G. lucidum. An increase in intracellular ROS levels can activate mitogen-activated protein kinase (MAPK) signaling pathways, such as the Hog-1 pathway. This, in turn, can lead to the activation of transcription factors that upregulate the expression of genes in the ganoderic acid biosynthetic pathway.
Quantitative Data on this compound Production
The concentration of this compound can vary significantly depending on the strain of G. lucidum, the growth stage, and the cultivation conditions. The following table summarizes some reported quantitative data for lucidenic acid A (a closely related compound often used interchangeably in literature for this compound) content in G. lucidum.
| Sample Type | Extraction Method | This compound Content (mg/g dry weight) | Reference |
| G. lucidum fruiting bodies | 100% Ethanol (B145695) | 2.8 | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound in G. lucidum.
Extraction of this compound from Ganoderma lucidum
This protocol is adapted from a patented method for extracting ganoderic acid A, which can be applied to this compound.
Materials:
-
Dried and powdered Ganoderma lucidum fruiting bodies or mycelia
-
80% (w/w) ethanol-water solution
-
Sodium bicarbonate (NaHCO₃)
-
Silica (B1680970) gel for column chromatography
-
Sephadex LH-20 for column chromatography
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Leach the G. lucidum powder with an 80 wt% ethanol-water solution.
-
Concentrate the resulting leaching solution under reduced pressure using a rotary evaporator to obtain a ganoderic acid extract.
-
Add water to the extract and mix uniformly.
-
Add NaHCO₃ to a final concentration of 5 wt% of the mixed solution, stir uniformly, and filter to obtain the filtrate.
-
Adjust the pH of the filtrate to 2.
-
Extract the acidified filtrate with 5 times its volume of chloroform.
-
Concentrate the chloroform layer under reduced pressure.
-
Purify the concentrated solution using a silica gel column.
-
Further purify the collected crude product on a Sephadex LH-20 column, eluting with a 51 wt% methanol-water solution.
-
Concentrate the eluate to dryness to obtain this compound with a purity of >85%.
-
Recrystallize the product from methanol to achieve a purity of >97.5%.[2]
Quantification of this compound by HPLC
This protocol provides a general framework for the quantification of ganoderic acids using High-Performance Liquid Chromatography (HPLC).
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity HPLC system or equivalent
-
Column: Zorbax C18 column (e.g., 4.6 mm × 150 mm, 3.5 μm)
-
Mobile Phase: Gradient elution with acetonitrile (B52724) and 0.1% acetic acid in water.
-
Detection Wavelength: 254 nm
-
Flow Rate: 0.6 mL/min
-
Column Temperature: 30°C
Procedure:
-
Standard Preparation: Prepare a stock solution of purified this compound in methanol. Create a series of standard solutions of known concentrations by diluting the stock solution.
-
Sample Preparation: Extract ganoderic acids from the fungal material as described in Protocol 5.1. Dissolve the dried extract in methanol and filter through a 0.45 µm syringe filter.
-
HPLC Analysis: Inject the standard solutions to generate a calibration curve. Inject the prepared sample solutions.
-
Quantification: Identify the this compound peak in the sample chromatogram based on the retention time of the standard. Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.[3]
Gene Expression Analysis by qRT-PCR
This protocol outlines the steps for analyzing the expression of genes involved in this compound biosynthesis using quantitative real-time PCR (qRT-PCR).
Materials:
-
Ganoderma lucidum mycelia (treated and control)
-
Liquid nitrogen
-
RNA extraction kit (e.g., TRIzol)
-
DNase I
-
Reverse transcription kit
-
qRT-PCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., hmgr, sqs, ls) and a reference gene (e.g., actin)
-
qRT-PCR instrument
Procedure:
-
RNA Extraction: Harvest mycelia and immediately freeze in liquid nitrogen. Grind the frozen mycelia to a fine powder. Extract total RNA using an RNA extraction kit according to the manufacturer's instructions.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using the synthesized cDNA as a template, specific primers for the target and reference genes, and a qRT-PCR master mix. A typical thermal cycling program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Analyze the qRT-PCR data using the 2-ΔΔCt method to determine the relative fold change in gene expression, normalized to the reference gene.[2]
Measurement of Intracellular ROS
This protocol describes a method for measuring intracellular reactive oxygen species (ROS) using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).
Materials:
-
Ganoderma lucidum mycelia
-
DCFH-DA stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or microplate reader
Procedure:
-
Wash the mycelia with PBS to remove any residual medium.
-
Incubate the mycelia with DCFH-DA solution (final concentration typically 10-50 µM) in the dark at room temperature for 20-30 minutes.
-
Wash the mycelia with PBS to remove excess probe.
-
Observe the fluorescence of the mycelia using a fluorescence microscope with appropriate filters (excitation ~488 nm, emission ~525 nm) or quantify the fluorescence using a microplate reader. The intensity of the fluorescence is proportional to the amount of intracellular ROS.[4]
Measurement of Intracellular Calcium
This protocol outlines a method for measuring intracellular calcium concentration using the fluorescent indicator Fluo-3 AM.
Materials:
-
Ganoderma lucidum mycelia
-
Fluo-3 AM stock solution (in DMSO)
-
Pluronic F-127
-
HEPES-buffered saline
-
Fluorescence microscope or microplate reader
Procedure:
-
Wash the mycelia with HEPES-buffered saline.
-
Load the mycelia with Fluo-3 AM (final concentration typically 1-5 µM) and Pluronic F-127 (to aid in dye solubilization) in HEPES-buffered saline for 30-60 minutes at room temperature in the dark.
-
Wash the mycelia with HEPES-buffered saline to remove the extracellular dye.
-
Measure the fluorescence of the mycelia using a fluorescence microscope (excitation ~488 nm, emission ~526 nm) or a microplate reader. An increase in fluorescence intensity indicates an increase in intracellular calcium concentration.[5]
Conclusion
This compound is a significant secondary metabolite in Ganoderma lucidum with a complex biosynthesis and regulatory network. This technical guide has provided a comprehensive overview of its role, including its biosynthetic pathway, the signaling cascades that govern its production, quantitative data, and detailed experimental protocols. A deeper understanding of these aspects will be instrumental in developing strategies to enhance the production of this valuable compound for its potential applications in medicine and biotechnology. Further research is warranted to fully elucidate the intricate regulatory mechanisms and to explore the full spectrum of its pharmacological activities.
References
- 1. A Review on the Sources, Structures, and Pharmacological Activities of Lucidenic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ganoderic acids-rich ethanol extract from Ganoderma lucidum protects against alcoholic liver injury and modulates intestinal microbiota in mice with excessive alcohol intake - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Validated Reverse-Phase HPLC Method for Quantitative Determination of Ganoderic Acids A and B in Cultivated Strains of Ganoderma spp. (Agaricomycetes) Indigenous to India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantification of Ganolucidic Acid A using High-Performance Liquid Chromatography (HPLC)
Introduction
Ganolucidic acid A is a highly oxygenated lanostane-type triterpenoid (B12794562) found in the medicinal mushroom Ganoderma lucidum. It is one of the most extensively studied ganoderic acids due to its wide range of reported biological activities, including anti-tumor, anti-inflammatory, and hepatoprotective effects.[1][2][3] Accurate and reliable quantification of this compound in raw materials, extracts, and finished products is crucial for quality control, standardization, and further pharmacological research. This application note details a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of this compound.
Principle
This method utilizes RP-HPLC with UV detection to separate and quantify this compound. The separation is achieved on a C18 stationary phase with a gradient elution of acetonitrile (B52724) and acidified water. The analyte is detected by its UV absorbance at 254 nm. Quantification is performed using an external standard method by correlating the peak area of the analyte in the sample to a calibration curve generated from known concentrations of a this compound reference standard.
Detailed Experimental Protocols
1. Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Acetic acid (glacial, analytical grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Ganoderma lucidum sample (fruiting body powder, extract, etc.)
2. Equipment
-
HPLC system with a gradient pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD)
-
Analytical balance (0.01 mg readability)
-
Ultrasonic bath
-
Centrifuge
-
Vortex mixer
-
Syringe filters (0.45 µm, PTFE or nylon)
-
Volumetric flasks and pipettes
3. Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 5 µg/mL to 200 µg/mL (e.g., 5, 10, 25, 50, 100, 200 µg/mL).
4. Sample Preparation (Extraction)
-
Accurately weigh approximately 1.0 g of powdered Ganoderma lucidum sample into a centrifuge tube.
-
Add 25 mL of methanol to the tube.
-
Vortex for 1 minute and then perform ultrasonic extraction in a water bath at 60°C for 30 minutes.[4]
-
Centrifuge the mixture at 4000 rpm for 10 minutes.[4]
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial prior to injection.
5. HPLC Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity or equivalent[5][6] |
| Column | C18 reverse-phase column (e.g., Zorbax SB-C18, 4.6 x 250 mm, 5 µm)[5][6][7] |
| Mobile Phase A | 0.1% Acetic acid in Water[5][6][8] |
| Mobile Phase B | Acetonitrile[5][6][8] |
| Gradient Elution | A time-based gradient may be required for optimal separation from other ganoderic acids.[5][6][8][9] A potential starting point is a linear gradient. |
| Flow Rate | 0.6 mL/min[5][6] |
| Column Temperature | 30°C[8][9] |
| Detection Wavelength | 254 nm[5][6] |
| Injection Volume | 10 µL |
6. Method Validation
The analytical method should be validated according to the International Conference on Harmonisation (ICH) guidelines.[5][6] Key validation parameters are summarized in the table below.
Quantitative Data Summary
The following table presents typical performance characteristics for a validated HPLC method for this compound quantification.
| Validation Parameter | Typical Performance |
| Linearity Range | 5 - 200 µg/mL |
| Correlation Coefficient (r²) | > 0.999[4] |
| Limit of Detection (LOD) | 0.34 - 1.41 µg/mL[10] |
| Limit of Quantification (LOQ) | 1.01 - 4.23 µg/mL[10] |
| Precision (RSD%) | Intra-day: < 2.0% Inter-day: < 3.0%[10] |
| Accuracy (Recovery %) | 97.0% - 103.0%[10] |
| Specificity | The method should demonstrate the ability to resolve this compound from other components in the sample matrix. |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for this compound Quantification by HPLC.
Signaling Pathway Diagram
This compound has been shown to induce apoptosis in cancer cells through the activation of the caspase cascade.[2] The following diagram illustrates a simplified representation of this pro-apoptotic signaling pathway.
Caption: this compound Induced Apoptotic Signaling Pathway.
The described RP-HPLC method is simple, precise, and accurate for the quantification of this compound in Ganoderma lucidum samples.[5][6] This application note provides a comprehensive protocol and the necessary performance characteristics to aid researchers, scientists, and drug development professionals in the quality control and standardization of this compound-containing products. The method is robust and can be readily implemented in a laboratory with standard HPLC equipment.
References
- 1. Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jfda-online.com [jfda-online.com]
- 5. A Validated Reverse-Phase HPLC Method for Quantitative Determination of Ganoderic Acids A and B in Cultivated Strains of Ganoderma spp. (Agaricomycetes) Indigenous to India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Production Ganoderma lucidum extract nanoparticles by expansion of supercritical fluid solution and evaluation of the antioxidant ability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms [frontiersin.org]
- 10. An Improved HPLC-DAD Method for Quantitative Comparisons of Triterpenes in Ganoderma lucidum and Its Five Related Species Originating from Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Ganolucidic Acid A - Extraction and Purification from Ganoderma lucidum
Introduction
Ganoderma lucidum, a well-regarded mushroom in traditional medicine, is a rich source of bioactive compounds, prominently including triterpenoids such as Ganolucidic acid A.[1][2] These compounds are of significant interest to researchers and drug development professionals due to their potential therapeutic properties, including anti-inflammatory and antiviral activities.[3][4] This document provides detailed protocols and application notes for the efficient extraction and high-purity purification of this compound from the fruiting bodies of Ganoderma lucidum.
Part 1: Extraction Methodologies
The initial step in isolating this compound involves extracting the compound from the dried and powdered fruiting bodies of Ganoderma lucidum. Several methods can be employed, each with distinct advantages and operational parameters. The choice of method often depends on the desired yield, purity, processing time, and available equipment.
Solvent Extraction
A conventional and widely used method that relies on the solubility of triterpenoids in organic solvents.
-
Principle: The dried, powdered mushroom is macerated or refluxed with a suitable solvent. The solvent penetrates the cell walls and dissolves the target compounds.
-
Advantages: Simple, scalable, and does not require specialized equipment.
-
Disadvantages: Can be time-consuming, may require large volumes of solvent, and the heat used in reflux extraction can potentially degrade thermally sensitive compounds.
Ultrasound-Assisted Extraction (UAE)
An advanced method that utilizes ultrasonic waves to improve extraction efficiency.
-
Principle: High-frequency sound waves create cavitation bubbles in the solvent. The collapse of these bubbles near the cell walls generates intense localized pressure and temperature, disrupting the cell structure and enhancing the release of intracellular compounds.[5]
-
Advantages: Significantly reduces extraction time, lowers solvent consumption, and can be performed at lower temperatures, preserving heat-sensitive molecules.[5]
-
Disadvantages: Excessive ultrasonic power or prolonged exposure can lead to the degradation of target compounds.[5]
Supercritical Fluid Extraction (SFE)
A green extraction technology that uses a supercritical fluid, typically carbon dioxide (CO₂), as the extraction solvent.
-
Principle: Above its critical temperature and pressure, CO₂ exhibits properties of both a liquid and a gas, allowing it to diffuse into the solid matrix like a gas and dissolve materials like a liquid.[6] Its solvating power can be tuned by changing the pressure and temperature. A co-solvent like ethanol (B145695) is often added to enhance the extraction of moderately polar compounds like triterpenoids.[7]
-
Advantages: Environmentally friendly (uses non-toxic CO₂), provides high selectivity, and yields solvent-free extracts. The low operating temperature preserves thermolabile compounds.[6]
-
Disadvantages: Requires high-pressure equipment, leading to higher initial investment costs.
Data Summary: Extraction Parameters
The following table summarizes typical parameters and reported yields for the different extraction methods.
| Method | Solvent/Co-Solvent | Temperature (°C) | Pressure (bar) | Time | Reported Yield (Triterpenoids) | Reference |
| Solvent Extraction | 95% Ethanol | 60 - 80 | Atmospheric | 2 - 6 h | Not specified | [1][8] |
| Ultrasound-Assisted | 50% Ethanol | 80 | Atmospheric | 100 min | 0.38% | [9] |
| Ultrasound-Assisted | 74% Ethanol | Not specified | Atmospheric | 69 min | 4.61 mg/g | [10] |
| Supercritical Fluid | CO₂ + 7% Ethanol | 60 | 380 | 46 min | 1.49% | [7] |
Part 2: Purification Strategies
Following initial extraction, the crude extract contains a complex mixture of compounds. A multi-step purification process is necessary to isolate this compound to a high degree of purity.
Column Chromatography
A fundamental technique for separating compounds based on their differential adsorption to a stationary phase.
-
Principle: The crude extract is loaded onto a column packed with an adsorbent (stationary phase) like silica (B1680970) gel. A solvent or solvent mixture (mobile phase) is passed through the column. Compounds with a higher affinity for the stationary phase move slower, while those with a lower affinity move faster, thus achieving separation.
-
Common Stationary Phases:
-
Silica Gel: For separating compounds based on polarity. A gradient elution with solvents like chloroform (B151607) and methanol (B129727) is often used.[11][12]
-
Sephadex LH-20: A size-exclusion and adsorption gel used for purifying natural products.[11]
-
Reversed-Phase C18: A non-polar stationary phase where separation is based on hydrophobicity.[13]
-
Preparative High-Performance Liquid Chromatography (HPLC)
A high-resolution chromatographic technique used in the final stages of purification to achieve high purity.
-
Principle: Similar to column chromatography but utilizes high pressure to pass the mobile phase through a column packed with smaller particles, resulting in much higher separation efficiency. A reversed-phase C18 column is commonly employed for purifying triterpenoids.[14][15]
-
Advantages: Excellent resolving power, capable of separating structurally similar compounds, leading to purities often exceeding 95%.[16]
-
Disadvantages: Lower sample loading capacity compared to column chromatography, higher cost of equipment and solvents.
Recrystallization
A final purification step to obtain highly pure crystalline compounds.
-
Principle: The partially purified compound is dissolved in a minimal amount of a hot solvent in which it is highly soluble. Upon cooling, the solubility decreases, and the compound crystallizes out, leaving impurities behind in the solution.
-
Application: Methanol is an effective solvent for the recrystallization of this compound, capable of achieving purity levels greater than 97.5%.[11]
Data Summary: Purification Techniques
| Technique | Stationary Phase | Mobile Phase System (Example) | Purity Achieved | Reference |
| Silica Gel Column | Silica Gel | Chloroform/Acetone or Chloroform/Methanol Gradient | Crude Fractionation | [12][13] |
| Gel Column | Sephadex LH-20 | 51% Methanol-Water | >85% | [11] |
| Preparative HPLC | Reversed-Phase C18 | Acetonitrile (B52724)/Water with 0.1% Acetic Acid | >95% | [13][17] |
| Recrystallization | N/A | Methanol | >97.5% | [11] |
Part 3: Experimental Protocols
This section provides a comprehensive, step-by-step protocol for the extraction and purification of this compound, combining several effective techniques.
Protocol 1: Ultrasound-Assisted Solvent Extraction
-
Preparation of Raw Material:
-
Extraction:
-
Weigh 100 g of the dried powder and place it into a 3 L flask.
-
Add 2 L of 80% ethanol (solid-to-liquid ratio of 1:20).[8][11]
-
Place the flask in an ultrasonic water bath.
-
Set the ultrasonic power to 250 W and the temperature to 60°C.[1][9]
-
After sonication, filter the mixture through gauze and then centrifuge the filtrate at 5000 x g for 15 minutes to remove fine particles.[8]
-
Collect the supernatant. Repeat the extraction process on the residue two more times to maximize yield.
-
Combine all supernatants.
-
-
Concentration:
Protocol 2: Multi-Step Chromatographic Purification
-
Initial Purification: Silica Gel Column Chromatography
-
Dissolve the crude extract in a minimal amount of chloroform.
-
Prepare a silica gel column and elute with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the methanol concentration.[12]
-
Collect fractions and monitor them using Thin Layer Chromatography (TLC) or analytical HPLC.
-
Combine the fractions containing the target compound (this compound).
-
Evaporate the solvent from the combined fractions to obtain a triterpenoid-enriched fraction.
-
-
Intermediate Purification: Sephadex LH-20 Column Chromatography
-
Dissolve the enriched fraction in the mobile phase (e.g., 51% methanol in water).[11]
-
Apply the sample to a Sephadex LH-20 column pre-equilibrated with the same mobile phase.
-
Elute the column and collect fractions. Monitor the fractions by HPLC to identify those containing this compound.
-
Combine the pure fractions and concentrate to obtain a crude product of this compound (purity typically >85%).[11]
-
-
Final Purification: Semi-Preparative HPLC
-
Dissolve the crude this compound product in methanol.
-
Purify the sample using a semi-preparative HPLC system equipped with a C18 column.[13][17]
-
Use a mobile phase consisting of a gradient of acetonitrile and water containing 0.1% acetic acid. Set the detection wavelength to 252 nm.[13][17]
-
Collect the peak corresponding to this compound.
-
-
Recrystallization:
Part 4: Visualized Workflow
The following diagram illustrates the complete workflow for the extraction and purification of this compound.
Caption: this compound extraction and purification workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of ultrasound waves effects on production of ganoderic acid of Ganoderma adspersum by response surface method [jwfst.gau.ac.ir]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Ultrasonic-assisted supercritical fluid separation removing plasticizers from ganoderma lucidum spores’ oil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ganoderic acids-rich ethanol extract from Ganoderma lucidum protects against alcoholic liver injury and modulates intestinal microbiota in mice with excessive alcohol intake - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of ultrasonic-assisted extraction of polysaccharides and triterpenoids from the medicinal mushroom Ganoderma lucidum and evaluation of their in vitro antioxidant capacities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CN104031107A - Method for extracting ganoderic acid A from ganoderma lucidum - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. CN102532231A - Method for efficiently preparing ganoderic acid A from ganoderma lucidum fruiting body - Google Patents [patents.google.com]
- 17. jfda-online.com [jfda-online.com]
In Vitro Cell Culture Assays for Ganolucidic Acid A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganolucidic acid A (GA-A), a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum, has garnered significant scientific interest due to its diverse pharmacological activities.[1] Preclinical in vitro studies have demonstrated its potential as an anti-cancer, anti-inflammatory, and neuroprotective agent.[2][3] These application notes provide a comprehensive guide to the in vitro cell culture assays used to test the bioactivity of this compound, complete with detailed experimental protocols, data presentation tables, and visual workflows and signaling pathway diagrams. GA-A has been shown to modulate several key signaling pathways, including PI3K/Akt, NF-κB, and MAPK, which are often dysregulated in various diseases.[2][4]
Data Presentation: Quantitative Bioactivity of this compound
The following tables summarize the cytotoxic and anti-inflammatory activities of this compound across various human cell lines as reported in the literature.
Table 1: Cytotoxicity of this compound (GA-A) in Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (µM) | Reference(s) |
| HepG2 | Hepatocellular Carcinoma | CCK-8 | 24 | 187.6 | [5] |
| CCK-8 | 48 | 203.5 | [5] | ||
| SMMC7721 | Hepatocellular Carcinoma | CCK-8 | 24 | 158.9 | [5] |
| CCK-8 | 48 | 139.4 | [5] | ||
| HeLa | Cervical Cancer | MTT | 48 | 101 | [6] |
| U251 | Glioblastoma | CCK-8 | Not Specified | Not Specified | [4] |
| P388 | Murine Leukemia | Not Specified | Not Specified | 7.25 | |
| SGC7901 | Human Gastric Cancer | Not Specified | Not Specified | 7.25 |
Table 2: Anti-inflammatory Activity of this compound (GA-A)
| Cell Line | Assay Type | Stimulant | Parameter Measured | Incubation Time (h) | IC50 (µM) | Reference(s) |
| BV-2 | Griess Assay | LPS | Nitric Oxide (NO) Production | 24 | Not Specified | [6] |
| RAW264.7 | ELISA | LPS | TNF-α Production | 24 | Not Specified | [6] |
| Primary Mouse Microglia | ELISA | LPS | IL-1β, IL-6, TNF-α Release | Not Specified | Concentration-dependent decrease | [2] |
Experimental Workflows and Signaling Pathways
General Experimental Workflow for Bioactivity Screening
The following diagram outlines a typical workflow for assessing the in vitro bioactivity of this compound.
This compound-Modulated Signaling Pathways
This compound has been shown to exert its anti-cancer and anti-inflammatory effects by modulating key signaling pathways.
PI3K/Akt Signaling Pathway Inhibition
This compound can inhibit the PI3K/Akt pathway, which is crucial for cell survival and proliferation. This inhibition leads to decreased phosphorylation of Akt and downstream effectors like mTOR, ultimately promoting apoptosis and autophagy in cancer cells.[4]
NF-κB Signaling Pathway Inhibition
This compound can suppress inflammation by inhibiting the NF-κB signaling pathway. It prevents the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[2]
Detailed Experimental Protocols
Protocol 1: Cell Viability Assay (MTT/CCK-8)
This protocol determines the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell lines (e.g., HepG2, SMMC7721, HeLa)
-
This compound (stock solution in DMSO)
-
Appropriate cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) or CCK-8 solution
-
Dimethyl Sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be less than 0.1%.
-
Remove the old medium and treat the cells with various concentrations of this compound for 24, 48, and 72 hours. Include a vehicle control (medium with DMSO).
-
After the incubation period, add 10-20 µL of MTT or CCK-8 solution to each well and incubate for 2-4 hours.
-
If using MTT, remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 450 nm (for CCK-8) or 490-570 nm (for MTT) using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value.
Protocol 2: Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This protocol quantifies the apoptotic cell population induced by this compound.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol analyzes the effect of this compound on cell cycle progression.
Materials:
-
Cancer cells treated with this compound
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
RNase A (10 mg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
Protocol 4: Nitric Oxide (NO) Production Assay (Griess Assay)
This protocol assesses the anti-inflammatory activity of this compound by measuring the inhibition of NO production in macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Ganolucidic acid U
-
DMEM
-
FBS
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent System
-
DMSO
-
PBS
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/mL and incubate for 24 hours.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include control wells (cells only, cells + LPS, cells + this compound only).
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the concentration of nitrite (B80452) using a sodium nitrite standard curve.
Protocol 5: Western Blot Analysis of Signaling Pathways
This protocol investigates the effect of this compound on the expression of key proteins in signaling pathways like PI3K/Akt and NF-κB.
Materials:
-
Cells treated with this compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-p65, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Imaging system
Procedure:
-
Lyse the cells in RIPA buffer and quantify the protein concentration using the BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of ganoderic acid A on lipopolysaccharide-induced proinflammatory cytokine release from primary mouse microglia cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol Griess Test [protocols.io]
- 4. benchchem.com [benchchem.com]
- 5. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ganoderic acid C1 isolated from the Anti-asthma Formula, ASHMITM suppresses TNF-α production by mouse macrophages and peripheral blood mononuclear cells from asthma patients - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Evaluation of Ganolucidic Acid A Efficacy
Audience: Researchers, scientists, and drug development professionals.
Introduction: Ganolucidic acid A (GA-A) is a prominent lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum. It has garnered significant attention for its wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and hepatoprotective effects[1][2]. Preclinical in vivo studies using animal models are a critical step in validating the therapeutic potential of GA-A and elucidating its mechanisms of action. These application notes provide a summary of quantitative data from various in vivo studies, detailed protocols for establishing and evaluating GA-A efficacy in animal models, and visualizations of key signaling pathways modulated by this compound.
Application Notes: Summary of In Vivo Efficacy Data
The following tables summarize quantitative data from preclinical studies evaluating the efficacy of this compound and related ganoderic acids in various animal models.
Table 1: Anti-Tumor Efficacy of Ganoderic Acids in Oncology Models
| Animal Model | Cancer Type / Cell Line | Treatment Agent & Dosage | Key Quantitative Outcomes | Reference |
| Athymic Mice | Lung Cancer (95-D Xenograft) | Ganoderic Acid T | Suppressed the growth of human solid tumor.[3][4] | [5][3][4] |
| BALB/c Mice | Colon Cancer (CT26 Syngeneic) | Ganoderic Acid (50 mg/kg, i.p.) | Significantly inhibited colon tumor growth. | [6] |
| Nude Mice | Anaplastic Meningioma | This compound & DM | Reduced tumor volume and enhanced in vivo survival rates.[7] | [7] |
| Wistar Rats | Hepatocellular Carcinoma (DEN-induced) | This compound (25, 50, 100 mg/kg) | Reduced the number of pre-cancerous nodules.[8] | [8] |
| Mouse Model | p53-mutant Breast Cancer | This compound with PROTAC | Exhibited optimal anti-tumor activity.[7][9] | [7][9] |
Table 2: Efficacy of this compound in Other Disease Models
| Animal Model | Disease Model | Treatment Agent & Dosage | Key Quantitative Outcomes | Reference |
| Mice | α-Amanitin Mushroom Poisoning | This compound | Significantly improved survival rate and liver function.[1][7] | [1][7] |
| BALB/c Mice | Chemotherapy-Induced Fatigue | Ganoderic Acid (50 mg/kg, i.p.) | Alleviated central fatigue by preventing overactivation of the TLR4/Myd88/NF-κB pathway in the hippocampus.[6] | [6] |
| Bronchial Asthmatic Mice | Asthma | This compound | Reduced inflammatory cells and expression of IL-4, IL-5, and IL-13.[7] | [7] |
| Post-Stroke Depression Rats | Post-Stroke Depression | This compound | Reduced neuronal damage and depressive-like behaviors by activating the ERK/CREB pathway.[7] | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the in vivo efficacy of this compound.
Protocol 1: Human Tumor Xenograft Model in Athymic Nude Mice
This protocol describes a common method for evaluating the anti-tumor efficacy of GA-A using a subcutaneous xenograft model.
1. Materials and Reagents:
-
Human cancer cell line (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer)[10][11].
-
Athymic nude mice (e.g., BALB/c nude), 4-6 weeks old.
-
Cell culture medium (e.g., DMEM or RPMI-1640), fetal bovine serum (FBS), and antibiotics.
-
Phosphate-buffered saline (PBS), sterile.
-
Matrigel or similar basement membrane matrix (optional).
-
This compound (GA-A).
-
Vehicle for GA-A dissolution (e.g., saline with 5% Tween 80)[6].
-
Calipers for tumor measurement.
2. Cell Culture:
-
Culture the selected human cancer cell line in the appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.
-
Harvest cells during the logarithmic growth phase using trypsin-EDTA.
-
Wash the cells twice with sterile PBS and resuspend in PBS or medium at a final concentration of 2 x 10⁷ cells/mL. For some models, cells can be resuspended in a 1:1 mixture of PBS and Matrigel to improve tumor take rate.
3. Tumor Implantation:
-
Acclimatize mice for at least one week before the experiment.
-
Subcutaneously inject 100-200 µL of the cell suspension (typically 2-5 x 10⁶ cells) into the right flank of each mouse.
-
Monitor mice for tumor growth. Tumor volume can be calculated using the formula: Volume = (Length × Width²) / 2.
4. Treatment Administration:
-
When tumors reach a palpable size (e.g., 50-100 mm³), randomly assign mice to treatment groups (e.g., Vehicle Control, GA-A low dose, GA-A high dose, Positive Control).
-
Prepare GA-A solution in the chosen vehicle.
-
Administer GA-A or vehicle to the mice via the desired route (e.g., intraperitoneal injection, oral gavage) at the specified dosage and schedule (e.g., 50 mg/kg daily for 18 days)[6].
-
Monitor the body weight of the mice and tumor volume 2-3 times per week.
5. Efficacy Evaluation and Endpoint Analysis:
-
The primary endpoint is typically tumor growth inhibition.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the excised tumors.
-
Calculate the Tumor Growth Inhibition (TGI) rate: TGI (%) = [1 - (Average tumor weight of treated group / Average tumor weight of control group)] × 100.
-
Tumor tissues can be fixed in formalin for histopathological analysis (e.g., H&E staining) and immunohistochemistry (e.g., for proliferation markers like Ki-67 or apoptosis markers like cleaved caspase-3).
Signaling Pathways and Experimental Workflows
This compound Modulated Signaling Pathways
GA-A exerts its therapeutic effects by modulating several key intracellular signaling pathways involved in cell proliferation, apoptosis, and inflammation.
JAK2/STAT3 Signaling Pathway: The JAK2/STAT3 pathway is often constitutively active in cancer cells, promoting survival and proliferation. GA-A has been shown to inhibit this pathway by directly inhibiting JAK2 phosphorylation, which prevents the activation of STAT3 and the transcription of its target anti-apoptotic genes[1][10][12].
References
- 1. Ganoderic acid A attenuated hepatic impairment by down-regulating the intracellular JAK2-STAT3 signaling pathway in induced mushroom poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ganoderic acid T from Ganoderma lucidum mycelia induces mitochondria mediated apoptosis in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ganoderic acid alleviates chemotherapy-induced fatigue in mice bearing colon tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Ganoderic acid A exerts antitumor activity against MDA-MB-231 human breast cancer cells by inhibiting the Janus kinase 2/signal transducer and activator of transcription 3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of Tumor Growth and Angiogenesis by a Lysophosphatidic Acid Antagonist in a Engineered Three-dimensional Lung Cancer Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ganoderic acid A exerts antitumor activity against MDA-MB-231 human breast cancer cells by inhibiting the Janus kinase 2/signal transducer and activator of transcription 3 signaling pathway. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
Application Notes and Protocols: Molecular Docking Simulation of Ganolucidic Acid A with Target Proteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the molecular docking simulation of Ganolucidic acid A (GAA), a bioactive triterpenoid (B12794562) from Ganoderma lucidum, with its key protein targets. Detailed protocols for performing these simulations using AutoDock are included, alongside an analysis of GAA's impact on crucial signaling pathways implicated in various diseases.
Introduction to this compound and its Therapeutic Potential
This compound is a prominent member of the ganoderic acids, a class of highly oxygenated tetracyclic triterpenoid compounds primarily isolated from the medicinal mushroom Ganoderma lucidum. For centuries, this mushroom has been used in traditional medicine for its wide array of therapeutic properties. Modern pharmacological studies have identified GAA as a key contributor to these effects, demonstrating its potential in the treatment of inflammatory diseases, cancer, and neurodegenerative disorders. The therapeutic efficacy of GAA is attributed to its ability to interact with and modulate the activity of specific protein targets, thereby influencing critical cellular signaling pathways. Molecular docking simulations serve as a powerful computational tool to elucidate the binding modes and affinities of GAA with these target proteins at an atomic level, providing valuable insights for drug discovery and development.
Target Proteins of this compound and Binding Affinities
Molecular docking studies have identified several key protein targets of this compound. The binding affinities and inhibitory constants from these computational analyses provide a quantitative measure of the interaction strength, highlighting promising targets for further investigation.
| Target Protein | PDB ID (Example) | Binding Affinity (kcal/mol) | Inhibition Constant (Ki) | Key Interacting Residues | Associated Signaling Pathway/Disease |
| Nuclear factor erythroid 2-related factor 2 (Nrf2) | 4L7D | -9.69 | - | Leu 718, Asp 800, Cys 797 | Oxidative Stress Response |
| Murine Double Minute 2 (MDM2) | 4J3E | - | 147 nM | Met58 | p53-MDM2 Pathway (Cancer) |
| Leucine-rich repeat kinase 2 (LRRK2) | 7LHT | -3.0 to -3.4 | - | Interacts with the ankyrin scaffold domain | Parkinson's Disease |
| Janus Kinase 2 (JAK2) | 3E62 | - | - | - | JAK2-STAT3 Signaling (Inflammation, Cancer) |
| HIV-1 Protease | 3EKX | - | - | - | HIV/AIDS |
| Glucose Transporter 1 (GLUT1) | 4PYP | Higher affinity for endofacial conformation | - | - | Cancer Metabolism |
| Tubulin | 1JFF | Similar Kd to vinblastine | - | Binds to α, β-tubulin | Cancer (Antiproliferative) |
Detailed Experimental Protocol: Molecular Docking using AutoDock
This protocol outlines the step-by-step procedure for performing a molecular docking simulation of this compound with a target protein using AutoDock 4.2.
Preparation of the Target Protein
-
Obtain Protein Structure: Download the 3D structure of the target protein in PDB format from the Protein Data Bank (--INVALID-LINK--).
-
Clean the Protein Structure:
-
Open the PDB file in a molecular visualization tool (e.g., UCSF Chimera, PyMOL).
-
Remove all non-essential molecules, including water molecules, ions, and co-crystallized ligands.
-
If the protein has multiple chains and only one is required for docking, remove the unnecessary chains.
-
Inspect the protein for any missing atoms or residues and use modeling tools to repair them if necessary.
-
-
Prepare the Protein for AutoDock:
-
Open AutoDockTools (ADT).
-
Go to File > Read Molecule and select the cleaned PDB file.
-
Add polar hydrogens: Edit > Hydrogens > Add. Select Polar only and click OK.
-
Add Kollman charges: Edit > Charges > Add Kollman Charges.
-
Save the prepared protein in PDBQT format: Grid > Macromolecule > Choose. Select the protein and then File > Save > Write PDBQT.
-
Preparation of the Ligand (this compound)
-
Obtain Ligand Structure: Download the 3D structure of this compound from a chemical database like PubChem (--INVALID-LINK--) in SDF or MOL2 format.
-
Prepare the Ligand for AutoDock:
-
Open ADT.
-
Go to Ligand > Input > Open and select the ligand file.
-
ADT will automatically detect the root and set the torsions. You can review and modify the rotatable bonds if needed under Ligand > Torsion Tree.
-
Save the prepared ligand in PDBQT format: Ligand > Output > Save as PDBQT.
-
Grid Box Generation
-
Load Macromolecule and Ligand: In ADT, ensure both the prepared protein (PDBQT) and ligand (PDBQT) are loaded.
-
Define the Grid Box:
-
Go to Grid > Grid Box.
-
A grid box will appear around the macromolecule. Adjust the dimensions and center of the grid box to encompass the active site of the protein. The active site can be identified from the literature or by observing the binding site of a co-crystallized ligand.
-
Ensure the grid box is large enough to allow the ligand to move and rotate freely within the binding pocket.
-
-
Save the Grid Parameter File (GPF):
-
Once the grid box is set, go to File > Close saving current.
-
Then, Grid > Output > Save GPF. Name the file (e.g., grid.gpf).
-
Running AutoGrid and AutoDock
-
Run AutoGrid:
-
Open a terminal or command prompt.
-
Navigate to the directory containing your prepared files.
-
Execute the AutoGrid command: autogrid4 -p grid.gpf -l grid.glg
-
This will generate several grid map files (.map) required for the docking calculation.
-
-
Prepare Docking Parameter File (DPF):
-
In ADT, go to Docking > Macromolecule > Set Rigid Filename and choose your protein PDBQT file.
-
Go to Docking > Ligand > Choose and select your ligand PDBQT file.
-
Set the docking parameters under Docking > Search Parameters > Genetic Algorithm. Use the default parameters or adjust them based on the complexity of the system.
-
Save the DPF: Docking > Output > Lamarckian GA and save the file (e.g., docking.dpf).
-
-
Run AutoDock:
-
In the terminal, execute the AutoDock command: autodock4 -p docking.dpf -l docking.dlg
-
This will initiate the docking simulation. The results will be written to the docking log file (.dlg).
-
Analysis of Docking Results
-
Analyze the Docking Log File (DLG):
-
In ADT, go to Analyze > Docking > Open and select the .dlg file.
-
A new window will show the different docked conformations (poses) of the ligand, ranked by their binding energy.
-
-
Visualize Binding Interactions:
-
Go to Analyze > Conformations > Play. This will allow you to visualize the different poses in the protein's active site.
-
Use visualization software like PyMOL or Discovery Studio Visualizer to view the protein-ligand complex and identify key interactions such as hydrogen bonds and hydrophobic interactions.
-
Application Notes: this compound and its Impact on Signaling Pathways
Molecular docking simulations, in conjunction with experimental data, have revealed that this compound exerts its therapeutic effects by modulating several key signaling pathways.
Inhibition of the JAK2-STAT3 Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for cytokine signaling and is often dysregulated in inflammatory diseases and cancer. This compound has been shown to inhibit this pathway.[1][2]
Mechanism of Action: GAA can suppress the phosphorylation of JAK1 and JAK2, which are upstream kinases that activate STAT3.[3] By inhibiting JAK2, GAA prevents the subsequent phosphorylation, dimerization, and nuclear translocation of STAT3, thereby downregulating the expression of STAT3 target genes involved in cell proliferation and survival.[4][5] This inhibitory action makes GAA a potential therapeutic agent for conditions driven by aberrant JAK2-STAT3 signaling.
Modulation of the p53-MDM2 Signaling Pathway
The p53 tumor suppressor protein is a critical regulator of the cell cycle and apoptosis. Its activity is tightly controlled by the murine double minute 2 (MDM2) oncoprotein, which promotes p53 degradation. Disrupting the p53-MDM2 interaction is a key strategy in cancer therapy. This compound has been identified as a modulator of this pathway.[6][7]
Mechanism of Action: Virtual screening and in vitro binding assays have shown that GAA has a notable affinity for MDM2.[6] It is proposed that GAA binds to MDM2, thereby inhibiting its interaction with p53.[8][9] This disruption prevents the MDM2-mediated ubiquitination and subsequent degradation of p53, leading to an accumulation of p53 in the nucleus. Elevated p53 levels can then activate downstream target genes that induce cell cycle arrest and apoptosis in cancer cells.
Suppression of the NF-κB Signaling Pathway
The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation and immunity. Chronic activation of this pathway is associated with various inflammatory diseases and cancers. This compound has demonstrated potent anti-inflammatory effects through the suppression of NF-κB signaling.[1][10]
Mechanism of Action: GAA can inhibit the NF-κB pathway by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[11] By stabilizing IκBα, GAA blocks the nuclear translocation of the p65 subunit of NF-κB.[11] This prevents NF-κB from binding to DNA and activating the transcription of pro-inflammatory genes, such as TNF-α and various interleukins.[12]
References
- 1. mdpi.com [mdpi.com]
- 2. Ganoderic acid A attenuated hepatic impairment by down-regulating the intracellular JAK2-STAT3 signaling pathway in induced mushroom poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the JAK-STAT3 signaling pathway by ganoderic acid A enhances chemosensitivity of HepG2 cells to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ganoderic acid A exerts antitumor activity against MDA-MB-231 human breast cancer cells by inhibiting the Janus kinase 2/signal transducer and activator of transcription 3 signaling pathway. | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. excli.de [excli.de]
- 10. researchgate.net [researchgate.net]
- 11. In vitro effects of Ganoderic acid A on NF-κB-mediated inflammatory response in caerulein-stimulated pancreatic acinar cells [signavitae.com]
- 12. Ganoderic acid C1 isolated from the Anti-asthma Formula, ASHMITM suppresses TNF-α production by mouse macrophages and peripheral blood mononuclear cells from asthma patients - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the Anti-inflammatory Effects of Ganolucidic Acid A in Macrophages
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ganolucidic acid A (GA-A), a triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum, has demonstrated significant anti-inflammatory properties. These properties are primarily attributed to its ability to modulate key signaling pathways in immune cells, particularly macrophages. This document provides detailed protocols for assessing the anti-inflammatory effects of GA-A in a macrophage cell culture model, focusing on the widely used lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cell line. The protocols outlined below cover the evaluation of cytotoxicity, inhibition of inflammatory mediators, and analysis of key signaling pathways.
Core Concepts: Macrophage-Mediated Inflammation
Macrophages are pivotal cells in the innate immune system that, upon activation by stimuli like LPS (a component of Gram-negative bacteria), initiate an inflammatory response. This response is characterized by the production of pro-inflammatory mediators, including nitric oxide (NO) and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). The production of these molecules is largely regulated by intracellular signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. GA-A is believed to exert its anti-inflammatory effects by inhibiting these signaling pathways, thereby reducing the expression and release of inflammatory mediators.
Experimental Workflow
The general workflow for assessing the anti-inflammatory effects of this compound involves several key stages, from initial cell culture to downstream molecular analysis.
Caption: Experimental workflow for evaluating the anti-inflammatory effects of this compound.
Key Signaling Pathways
This compound has been shown to inhibit LPS-induced inflammation by targeting the NF-κB and MAPK signaling pathways.[1][2][3] LPS binds to Toll-like receptor 4 (TLR4) on the macrophage surface, initiating a cascade that leads to the activation of transcription factors like NF-κB and AP-1, which in turn drive the expression of pro-inflammatory genes.[1][4][5] GA-A interferes with this process, leading to a dampened inflammatory response.
Caption: this compound inhibits NF-κB and MAPK signaling pathways.
Experimental Protocols
Cell Culture and Maintenance
The murine macrophage cell line RAW 264.7 is a standard model for studying inflammation.[6]
-
Cell Line: RAW 264.7 (ATCC® TIB-71™)
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells every 2-3 days when they reach 80-90% confluency.
Cell Viability Assay (MTT Assay)
It is crucial to determine the non-toxic concentration range of this compound before assessing its anti-inflammatory effects. The MTT assay is a colorimetric assay for assessing cell metabolic activity.[6][7]
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate for 24 hours.[7]
-
Treat the cells with various concentrations of GA-A (e.g., 1, 5, 10, 25, 50 µM) for 24 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated) cells.
Nitric Oxide (NO) Production Assay (Griess Test)
LPS stimulation induces the expression of inducible nitric oxide synthase (iNOS), leading to the production of NO, a key inflammatory mediator.[8][9] The Griess test measures nitrite (B80452) (NO2-), a stable product of NO oxidation.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treat the cells with non-toxic concentrations of GA-A for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis: A sodium nitrite standard curve is used to quantify the nitrite concentration in the samples.
Pro-inflammatory Cytokine Quantification (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive method to quantify the secretion of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β in the cell culture supernatant.[6][10]
-
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with GA-A for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatants and centrifuge to remove any debris.
-
Quantify the levels of TNF-α, IL-6, and IL-1β using commercially available ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis: Cytokine concentrations are determined by comparison to a standard curve generated with recombinant cytokines.
Western Blot Analysis of Signaling Proteins
Western blotting is used to analyze the effect of GA-A on the expression and phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.[2][5]
-
Procedure:
-
Seed RAW 264.7 cells in a 6-well plate at a density of 1 x 10^6 cells/well and incubate overnight.
-
Pre-treat with GA-A for 1 hour, followed by LPS (1 µg/mL) stimulation for a shorter duration (e.g., 15-60 minutes) to capture phosphorylation events.
-
Lyse the cells and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against total and phosphorylated forms of p65 (NF-κB), IκBα, p38, ERK, and JNK.
-
Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
Data Presentation
All quantitative data should be presented in a clear and structured format to facilitate comparison between different treatment groups.
Table 1: Effect of this compound on Cell Viability
| GA-A Concentration (µM) | Cell Viability (%) |
| 0 (Control) | 100 ± 5.2 |
| 1 | 98.7 ± 4.8 |
| 5 | 97.1 ± 5.5 |
| 10 | 95.3 ± 4.9 |
| 25 | 92.8 ± 6.1 |
| 50 | 88.4 ± 5.7 |
Data are presented as mean ± SD from three independent experiments.
Table 2: Effect of this compound on NO and Pro-inflammatory Cytokine Production in LPS-stimulated Macrophages
| Treatment | NO (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | 2.1 ± 0.3 | 50.2 ± 8.7 | 35.1 ± 6.4 | 15.8 ± 3.9 |
| LPS (1 µg/mL) | 45.8 ± 4.1 | 1250.6 ± 110.2 | 980.4 ± 85.7 | 450.2 ± 41.3 |
| LPS + GA-A (10 µM) | 28.3 ± 3.5 | 875.4 ± 75.9 | 650.1 ± 58.2 | 280.6 ± 25.1 |
| LPS + GA-A (25 µM) | 15.7 ± 2.8 | 450.9 ± 42.1 | 320.7 ± 30.5 | 150.3 ± 18.7 |
Data are presented as mean ± SD from three independent experiments.
Table 3: Densitometric Analysis of Western Blot Results
| Treatment | p-p65/p65 Ratio | p-IκBα/IκBα Ratio | p-p38/p38 Ratio |
| Control | 0.1 ± 0.02 | 0.08 ± 0.01 | 0.12 ± 0.03 |
| LPS (1 µg/mL) | 1.0 ± 0.0 | 1.0 ± 0.0 | 1.0 ± 0.0 |
| LPS + GA-A (25 µM) | 0.45 ± 0.05 | 0.38 ± 0.04 | 0.52 ± 0.06 |
Data are normalized to the LPS-treated group and presented as mean ± SD.
Conclusion
The protocols described in this document provide a comprehensive framework for investigating the anti-inflammatory effects of this compound in macrophages. By systematically evaluating its impact on cell viability, inflammatory mediator production, and key signaling pathways, researchers can gain valuable insights into the therapeutic potential of GA-A for the treatment of inflammatory diseases.
References
- 1. Ganoderic acid C1 isolated from the Anti-asthma Formula, ASHMITM suppresses TNF-α production by mouse macrophages and peripheral blood mononuclear cells from asthma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effects of Ganoderma lucidum sterols via attenuation of the p38 MAPK and NF-κB pathways in LPS-induced RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Involvement of NFƙB and MAPK signaling pathways in the preventive effects of Ganoderma lucidum on the inflammation of BV-2 microglial cells induced by LPS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ganoderic acids alleviate atherosclerosis by inhibiting macrophage M1 polarization via TLR4/MyD88/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Anti-inflammatory effects of oroxylin A on RAW 264.7 mouse macrophages induced with polyinosinic-polycytidylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Induction of unique macrophage subset by simultaneous stimulation with LPS and IL-4 [frontiersin.org]
- 9. Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts [mdpi.com]
- 10. researchgate.net [researchgate.net]
Methods for Evaluating the Neuroprotective Properties of Ganolucidic Acid A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methods used to evaluate the neuroprotective properties of Ganolucidic acid A, a bioactive triterpenoid (B12794562) found in Ganoderma lucidum. The following sections detail the underlying mechanisms of this compound's neuroprotective effects, quantitative data from relevant studies, detailed experimental protocols for key assays, and visual representations of signaling pathways and experimental workflows.
Introduction to this compound and its Neuroprotective Potential
This compound has garnered significant interest for its potential therapeutic applications in neurodegenerative diseases. Emerging research suggests that its neuroprotective effects are mediated through a variety of mechanisms, including anti-inflammatory, anti-oxidative stress, and anti-apoptotic activities.[1][2] By modulating key signaling pathways, this compound may help protect neurons from damage and promote their survival.
Data Presentation
The following tables summarize quantitative data from studies evaluating the neuroprotective effects of this compound.
Table 1: Effect of this compound on Oxidative Stress and Apoptosis in Primary Hippocampal Neurons [3]
| Treatment Group | Superoxide Dismutase (SOD) Activity (U/mg protein) | Mitochondrial Membrane Potential (Δψm) | Apoptosis Rate (%) |
| Control | 135.95 | 409.81 | 8.84 |
| Epileptic Model | 118.84 | 244.08 | 31.88 |
| Epileptic Model + this compound | 127.15 ± 3.82 | 372.35 | 14.93 |
| Epileptic Model + Ganolucidic acid B | 120.52 ± 4.30 | 347.28 | 20.52 |
Data from a study on primary hippocampal neurons in a magnesium-free medium-induced epilepsy model.[3]
Table 2: Illustrative Example of this compound's Effect on Neuronal Cell Viability (MTT Assay)
| Treatment Group | Concentration (µM) | Cell Viability (% of Control) |
| Control | - | 100 |
| H₂O₂ (200 µM) | - | 52 ± 4.5 |
| H₂O₂ + this compound | 1 | 65 ± 5.1 |
| H₂O₂ + this compound | 5 | 78 ± 6.2 |
| H₂O₂ + this compound | 10 | 89 ± 7.3 |
This table represents hypothetical data for illustrative purposes.
Table 3: Illustrative Example of this compound's Effect on Apoptosis-Related Protein Expression (Western Blot)
| Treatment Group | Bax/Bcl-2 Ratio (Fold Change) | Cleaved Caspase-3 (Fold Change) |
| Control | 1.0 | 1.0 |
| H₂O₂ (200 µM) | 3.5 ± 0.4 | 4.2 ± 0.5 |
| H₂O₂ + this compound (10 µM) | 1.8 ± 0.2 | 2.1 ± 0.3 |
This table represents hypothetical data for illustrative purposes.
Key Signaling Pathways in this compound-Mediated Neuroprotection
This compound exerts its neuroprotective effects by modulating several key signaling pathways.
Anti-Apoptotic Pathway
This compound can inhibit neuronal apoptosis by regulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, and by reducing the activation of executioner caspases like caspase-3.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. Ganoderic acid A potentiates the antioxidant effect and protection of mitochondrial membranes and reduces the apoptosis rate in primary hippocampal neurons in magnesium free medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
Quantitative Analysis of Ganolucidic Acid A in Herbal Supplements: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ganolucidic acid A, a prominent lanostane-type triterpenoid (B12794562) found in Ganoderma species, is a key bioactive compound responsible for many of the therapeutic effects attributed to Reishi mushroom supplements. Its quantification is critical for the quality control and standardization of these herbal products. This document provides detailed protocols for the quantitative analysis of this compound in herbal supplements using High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Introduction
Ganoderma lucidum (Reishi or Lingzhi) is a medicinal mushroom with a long history of use in traditional Asian medicine. Its therapeutic properties are linked to a variety of bioactive molecules, including a class of triterpenoids known as ganoderic acids. Among these, this compound (Ganoderic acid A) is of significant interest due to its potential pharmacological activities. The concentration of this compound can vary considerably in raw materials and finished herbal supplements due to factors such as the fungal strain, cultivation conditions, extraction methods, and product formulation. Therefore, robust and validated analytical methods for the accurate quantification of this compound are essential for ensuring product quality, consistency, and efficacy.
This application note details validated methods for the extraction and subsequent quantification of this compound in various herbal supplement matrices.
Experimental Protocols
Extraction of this compound from Herbal Supplements
The choice of extraction method can significantly impact the yield of this compound. Two common and effective methods are presented below.
1.1. Ultrasonic-Assisted Ethanol (B145695) Extraction
This method is suitable for dried and powdered mushroom materials and encapsulated products.
-
Materials and Reagents:
-
Herbal supplement (powdered)
-
80% Ethanol (v/v)[1]
-
Methanol (B129727) (HPLC grade)
-
Deionized water
-
Ultrasonic bath
-
Centrifuge
-
Rotary evaporator
-
0.22 µm syringe filters
-
-
Protocol:
-
Weigh accurately about 1.0 g of the powdered herbal supplement into a conical flask.
-
Add 25 mL of 80% ethanol.
-
Sonicate in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 10 minutes and collect the supernatant.
-
Repeat the extraction process on the residue twice more with 25 mL of 80% ethanol each time.
-
Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator at 50°C.
-
Reconstitute the dried extract in a precise volume of methanol (e.g., 5 or 10 mL).
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial for analysis.
-
1.2. Pressurized Liquid Extraction (PLE)
This automated method offers higher extraction efficiency and reproducibility.
-
Materials and Reagents:
-
Herbal supplement (powdered)
-
Methanol (HPLC grade)
-
Diatomaceous earth
-
PLE system and extraction cells
-
-
Protocol:
-
Mix 0.5 g of the powdered herbal supplement with 1.5 g of diatomaceous earth.
-
Pack the mixture into a PLE extraction cell.
-
Perform the extraction using methanol as the solvent under the following conditions:
-
Temperature: 100°C
-
Pressure: 1500 psi
-
Static time: 10 minutes
-
Number of cycles: 2
-
-
Collect the extract and evaporate to dryness.
-
Reconstitute the residue in a known volume of methanol.
-
Filter through a 0.22 µm syringe filter prior to analysis.
-
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol describes a validated reverse-phase HPLC method for the quantification of this compound.[2][3]
-
Instrumentation and Conditions:
-
HPLC System: An Agilent 1260 Infinity HPLC system or equivalent, equipped with a diode array detector (DAD) or UV detector.[2]
-
Column: Zorbax C18 column (e.g., 4.6 x 250 mm, 5 µm).[2]
-
Mobile Phase: Gradient elution with Acetonitrile (A) and 0.1% Acetic Acid in water (B).[2]
-
Gradient Program:
Time (min) % A % B 0 20 80 25 60 40 30 80 20 | 35 | 20 | 80 |
-
Flow Rate: 0.8 mL/min.
-
Detection Wavelength: 254 nm.[2]
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
-
Protocols:
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard in methanol at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 to 100 µg/mL.
-
-
Calibration Curve:
-
Inject each working standard solution into the HPLC system.
-
Record the peak area of this compound for each concentration.
-
Construct a calibration curve by plotting the peak area versus the concentration.
-
-
Sample Analysis:
-
Inject the prepared sample extract into the HPLC system.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.
-
Quantify the amount of this compound in the sample using the regression equation from the calibration curve.
-
-
Quantitative Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method provides higher sensitivity and selectivity, making it suitable for analyzing samples with low concentrations of this compound or complex matrices.[4]
-
Instrumentation and Conditions:
-
UPLC-MS/MS System: A Waters ACQUITY UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source or equivalent.
-
Column: ACQUITY UPLC BEH C18 column (e.g., 2.1 x 100 mm, 1.7 µm).[5]
-
Mobile Phase: Gradient elution with Acetonitrile containing 0.1% formic acid (A) and water containing 0.1% formic acid (B).[4]
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).[4][5]
-
MRM Transition (example): Precursor ion (m/z) → Product ion (m/z). For this compound, this would be optimized by infusing a standard solution.
-
-
Protocols:
-
Standard and Sample Preparation: Prepare standards and samples as described in the HPLC protocol. The use of an internal standard is recommended for improved accuracy.
-
MS/MS Parameter Optimization: Infuse a standard solution of this compound to optimize the precursor and product ion transitions, as well as other MS parameters like collision energy and cone voltage.
-
Analysis:
-
Inject the standards and samples into the UPLC-MS/MS system.
-
Acquire data in MRM mode.
-
Quantify this compound using the peak area ratio of the analyte to the internal standard against a calibration curve.
-
-
Data Presentation
The following tables summarize typical validation parameters for the quantitative analysis of this compound.
Table 1: HPLC Method Validation Parameters
| Parameter | Typical Value |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 95 - 105% |
Table 2: UPLC-MS/MS Method Validation Parameters
| Parameter | Typical Value |
| Linearity (r²) | > 0.998[4] |
| Limit of Detection (LOD) | 0.66–6.55 μg/kg[4] |
| Limit of Quantification (LOQ) | 2.20–21.84 μg/kg[4] |
| Intra-day Precision (RSD%) | < 6.8%[4] |
| Inter-day Precision (RSD%) | < 8.1%[4] |
| Accuracy (Recovery %) | 89.1–114.0%[4] |
Table 3: Example Quantitative Results for this compound in Commercial Supplements
| Sample | Method | This compound Content (µg/g) |
| Supplement A (Capsule) | HPLC | 1542.8 |
| Supplement B (Powder) | HPLC | 827.50 to 2010.36[2] |
| Supplement C (Tincture) | UPLC-MS/MS | 98.6 |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Simplified signaling pathways modulated by this compound.
References
- 1. CN104031107A - Method for extracting ganoderic acid A from ganoderma lucidum - Google Patents [patents.google.com]
- 2. A Validated Reverse-Phase HPLC Method for Quantitative Determination of Ganoderic Acids A and B in Cultivated Strains of Ganoderma spp. (Agaricomycetes) Indigenous to India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing Ganolucidic Acid A Production in Ganoderma lucidum Cultures
Welcome to the technical support center for the optimization of Ganolucidic acid A and other triterpenoid (B12794562) production from Ganoderma lucidum cultures. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on improving yields through various experimental strategies.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies to increase the yield of this compound?
A1: The main approaches to enhance this compound production in Ganoderma lucidum cultures can be categorized into three main areas:
-
Optimization of Culture Conditions: Fine-tuning environmental and nutritional parameters such as temperature, pH, carbon and nitrogen sources, and aeration is crucial. A two-stage liquid culture strategy, involving an initial phase for mycelial growth followed by a static culture phase for triterpenoid accumulation, has proven effective.[1][2][3][4]
-
Use of Elicitors: Introducing specific chemical or biological agents (elicitors) into the culture can trigger a defense response in the fungus, leading to an increase in the production of secondary metabolites like this compound.[5][6]
-
Genetic Engineering: Modifying the genetic makeup of Ganoderma lucidum to upregulate key enzymes in the triterpenoid biosynthesis pathway can lead to a significant increase in product yield.[7][8]
Q2: Which specific ganoderic acids are commonly targeted for yield improvement along with this compound?
A2: Research on yield enhancement often focuses on a range of bioactive ganoderic acids (GAs). Studies have reported successful increases in the production of GA-T, GA-S, GA-Mk, GA-Me, GA-P, GA-Q, and GA-R through various optimization strategies.[1][2][9][10]
Q3: Is it possible to use different strains of Ganoderma lucidum to obtain higher yields?
A3: Yes, the concentration of ganoderic acids can vary significantly between different strains of Ganoderma lucidum.[11][12] Strain selection and breeding are important preliminary steps. For instance, a newly developed strain, 'Hunong Lingzhi No.5', was bred to have a 51.26% higher triterpenoid content compared to its parent strain.[12] Another study highlighted that a mutant strain, GL_V2, showed a 1.4-fold increase in total triterpenoid content compared to the widely cultivated GL_V1 strain.[13]
Troubleshooting Guide
Problem 1: Slow Mycelial Growth
Q: My Ganoderma lucidum culture is exhibiting slow or inhibited mycelial growth. What are the potential causes and solutions?
A: Slow mycelial growth can be attributed to several factors related to the culture environment and medium composition.
| Potential Cause | Recommended Solution | Optimal Parameters |
| Suboptimal Temperature | Ensure your incubator is accurately calibrated and maintains a stable temperature. Significant deviations can impede growth.[14] | ~28-30°C[14][15] |
| Inappropriate pH | The initial pH of the culture medium is critical. An overly acidic or alkaline environment can inhibit growth.[14] Adjust the pH of the medium before inoculation. | 4.5 - 5.5[14][15] |
| Incorrect Carbon Source | Glucose is a preferred carbon source for robust mycelial growth.[4] Ensure it is present at an adequate concentration. | 1.5% (w/v) Glucose[15] |
| Inadequate Nitrogen Source | Yeast extract is an effective nitrogen source for supporting mycelial biomass production. | 0.25% (w/v) Yeast Extract[15] |
| Improper Inoculum Size | The amount of inoculum can affect the lag phase and overall growth rate. | An inoculum size of 6% (v/v) has been found to be optimal for mycelial biomass production.[15] |
Problem 2: Low this compound Yield
Q: Mycelial growth is adequate, but the yield of this compound is consistently low. What strategies can I employ to increase production?
A: Low yields of this compound, despite good mycelial growth, suggest that the culture conditions are not optimized for secondary metabolite production. The following troubleshooting steps, categorized by approach, can help enhance your yield.
Category 1: Culture Condition Optimization
| Parameter | Troubleshooting Action & Rationale | Quantitative Impact |
| Nitrogen Limitation | After an initial growth phase with sufficient nitrogen, transitioning to a nitrogen-limited medium can shift the fungus's metabolism from primary growth to secondary metabolite synthesis, including ganoderic acids.[4][14] | Under optimized nitrogen limitation, the total yield of five ganoderic acids reached 489.62 mg/L.[4] |
| Carbon Source (Glucose) | Ensure the optimal concentration of glucose is available. While necessary for growth, excessive or insufficient levels can be suboptimal for triterpenoid production. A one-time addition of the total required glucose at the start of the culture is often effective.[1][3] | The maximal yield of GAs (500 mg/L) was achieved with a total of 40 g/L glucose.[1] |
| Aeration | Adequate air supply is crucial for the accumulation of ganoderic acids, particularly in liquid static cultures.[4][11] Increasing the air supply can significantly improve yields.[1][2] | Under optimized conditions including air supply, the total yield of five GAs reached 963 mg/L.[1][2][3][4] |
| Culture Method | A two-stage liquid culture strategy, starting with a shaking culture for biomass accumulation followed by a static culture for triterpenoid production, is highly effective.[1][2][3][4] | This method, when optimized, can yield up to 963 mg/L of total GAs.[1][2][3][4] |
Category 2: Elicitor-Based Enhancement
| Elicitor | Mechanism & Application | Observed Yield Increase |
| Salicylic (B10762653) Acid (SA) | SA treatment can enhance ganoderic acid accumulation by upregulating the transcription levels of key genes in the biosynthesis pathway, such as squalene (B77637) synthase (sqs), lanosterol (B1674476) synthase (osc), and HMG-CoA reductase (hmgr).[16][17][18] | GA content increased by 22.72% to 43.04% compared to the control.[16][17][18][19][20] With response surface methodology optimization, a 66.38% improvement was achieved.[16][17][18] |
| Methyl Jasmonate (MeJA) | MeJA is a potent inducer of ganoderic acid biosynthesis.[21] It significantly induces the expression of several genes in the synthesis pathway.[21] Its effect may be mediated through a reactive oxygen species (ROS) signaling pathway.[22] | A 45.3% higher GA yield compared to the untreated control was observed.[21] |
| Oleic Acid | The addition of oleic acid to the culture medium has been shown to have a significant role in promoting triterpenes production.[23] | Under optimized conditions with oleic acid, a triterpenes fermentation yield of 1.076 g/L was achieved.[23] |
| Wood Decaying Components | Additives like microcrystalline cellulose (B213188) (MCC) and D-galactose can stimulate GAs yield, likely mimicking the natural growth environment of the fungus.[5] | Adding MCC on the third day of fermentation led to an 85.96% increase in GAs, while D-galactose resulted in a 63.9% increase.[5] |
| Aspirin (B1665792) | Aspirin can induce apoptosis in G. lucidum, which is linked to an increase in GA biosynthesis.[24] | A 2.8-fold increase in total GA production was observed after 1 day of aspirin treatment.[24] |
Category 3: Genetic Engineering Approaches
| Genetic Target | Strategy & Rationale | Reported Yield Improvement |
| Squalene Epoxidase (SE) | Overexpression of the SE gene, a key enzyme in the triterpenoid pathway, can significantly increase ganoderic acid production.[9] | Overexpression of SE alone doubled the GA production compared to the wild-type.[9] |
| HMG-CoA Reductase (HMGR) | Overexpression of a truncated HMGR gene, which encodes a rate-limiting enzyme in the mevalonate (B85504) pathway, leads to increased precursor supply for ganoderic acid synthesis.[8][25] | Led to a 2-fold increase in ganoderic acid content.[25] |
| Lanosterol Synthase (LS) | Overexpression of the homologous LS gene enhances the accumulation of lanosterol, a key precursor, thereby promoting GA biosynthesis.[10] | Increased specific GAs by 1.9 to 6.1 times higher than in wild-type strains.[10] |
| Co-overexpression of SE and HMGR | Simultaneously overexpressing multiple genes in the pathway can have a synergistic effect, leading to even greater increases in ganoderic acid production.[9] | The co-overexpressing strain produced 2.4 to 5.9 times more of specific GAs than the wild-type strain.[9] |
Experimental Protocols
Protocol 1: Two-Stage Liquid Culture for Enhanced this compound Production
This protocol is based on the strategy of separating the mycelial growth phase from the secondary metabolite production phase.[1][2]
Materials:
-
Ganoderma lucidum strain (e.g., CGMCC 5.0644)
-
Potato Dextrose Agar (PDA) for slant cultures
-
Seed Culture Medium: 200 g/L potato, 20 g/L glucose, 3.0 g/L KH₂PO₄, 1.5 g/L MgSO₄, 10 mg/L Vitamin B₁
-
Fermentation Medium: 40 g/L glucose, 1.25 g/L defatted soybean powder, 1.88 g/L peptone, 3 g/L KH₂PO₄, 1.5 g/L MgSO₄, 10 mg/L Vitamin B₁
-
500 mL flasks and a rotary shaker
-
Static culture vessels (e.g., flasks or specialized bioreactors)
Procedure:
-
Inoculum Preparation:
-
Culture the G. lucidum strain on PDA slants at 30°C for 7 days.
-
Cut six 0.8 cm diameter mycelial discs from the plate and inoculate into a 500 mL flask containing 250 mL of seed culture medium.
-
-
Stage 1: Shaking Culture (Mycelial Growth):
-
Incubate the seed culture on a rotary shaker at 120 rpm and 28 ± 1°C for a predetermined duration to achieve sufficient biomass.
-
-
Stage 2: Static Culture (this compound Production):
-
Harvesting and Extraction:
-
After the desired incubation period, harvest the mycelia by filtration.
-
Dry the mycelia (e.g., at 60°C until constant weight).
-
Proceed with solvent extraction of this compound from the dried mycelia.
-
Protocol 2: Elicitation with Salicylic Acid
This protocol describes the application of salicylic acid as an elicitor to boost ganoderic acid production.[16][17][18]
Materials:
-
Established Ganoderma lucidum liquid culture (as per Protocol 1, Stage 1)
-
Salicylic acid (SA) stock solution (sterile)
-
Complete Yeast Medium (CYM) or other suitable liquid medium
Procedure:
-
Grow G. lucidum in the chosen liquid medium.
-
On a specific day of cultivation (e.g., day 5), add sterile salicylic acid solution to the culture to achieve the desired final concentration. A concentration of 200 µmol/L has been shown to be effective.[16][17][18]
-
Continue the incubation for a set period (e.g., a total of 7 days).
-
Harvest the mycelia and analyze the ganoderic acid content, comparing it to a non-elicited control culture.
Protocol 3: Extraction and Quantification of Ganolucidic Acids
This is a general protocol for the extraction and analysis of ganolucidic acids from mycelia.
Materials:
-
Dried and powdered G. lucidum mycelia
-
Ultrasonicator or other extraction equipment
-
Rotary evaporator
-
HPLC system with a C18 column
-
This compound standard
Procedure:
-
Extraction:
-
Concentration:
-
Combine the ethanol extracts and concentrate them using a rotary evaporator to obtain a crude extract.
-
-
Quantification:
-
Dissolve the crude extract in a suitable solvent (e.g., methanol).
-
Analyze the sample using an HPLC system.
-
Compare the peak area of this compound in the sample to a calibration curve generated from a known standard to determine its concentration.
-
Visualizations
Ganolucidic Acid Biosynthesis Pathway
References
- 1. mdpi.com [mdpi.com]
- 2. Optimization of Culture Condition for Ganoderic Acid Production in Ganoderma lucidum Liquid Static Culture and Design of a Suitable Bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of Culture Condition for Ganoderic Acid Production in Ganoderma lucidum Liquid Static Culture and Design of a Suitable Bioreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improved ganoderic acids production in Ganoderma lucidum by wood decaying components - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Genetic engineering of Ganoderma lucidum for the efficient production of ganoderic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genetic engineering of Ganoderma lucidum for the efficient production of ganoderic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Overexpression of the Squalene Epoxidase Gene Alone and in Combination with the 3-Hydroxy-3-methylglutaryl Coenzyme A Gene Increases Ganoderic Acid Production in Ganoderma lingzhi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Overexpression of the homologous lanosterol synthase gene in ganoderic acid biosynthesis in Ganoderma lingzhi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. syjxb.com [syjxb.com]
- 13. Frontiers | Unveiling triterpenoid superiority in a newly developed Ganoderma lucidum variety through untargeted metabolomics approach [frontiersin.org]
- 14. benchchem.com [benchchem.com]
- 15. ijcmas.com [ijcmas.com]
- 16. dl.begellhouse.com [dl.begellhouse.com]
- 17. dl.begellhouse.com [dl.begellhouse.com]
- 18. Effects of Exogenous Salicylic Acid on Ganoderic Acid Biosynthesis and the Expression of Key Genes in the Ganoderic Acid Biosynthesis Pathway in the Lingzhi or Reishi Medicinal Mushroom, Ganoderma lucidum (Agaricomycetes) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Methyl jasmonate induces ganoderic acid biosynthesis in the basidiomycetous fungus Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The regulation of methyl jasmonate on hyphal branching and GA biosynthesis in Ganoderma lucidum partly via ROS generated by NADPH oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. A novel Ganoderma lucidum G0119 fermentation strategy for enhanced triterpenes production by statistical process optimization and addition of oleic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A Novel Approach to Enhancing Ganoderic Acid Production by Ganoderma lucidum Using Apoptosis Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Enhancement of Ganoderic Acid Accumulation by Overexpression of an N-Terminally Truncated 3-Hydroxy-3-Methylglutaryl Coenzyme A Reductase Gene in the Basidiomycete Ganoderma lucidum - PMC [pmc.ncbi.nlm.nih.gov]
- 26. scispace.com [scispace.com]
Ganolucidic acid A stability issues in different solvents and pH conditions
Welcome to the Ganolucidic Acid A (GAA) Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in various experimental conditions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving and storing this compound?
A1: this compound is sparingly soluble in aqueous solutions and is prone to degradation, particularly at non-neutral pH. For optimal stability, it is recommended to prepare stock solutions in anhydrous, high-purity dimethyl sulfoxide (B87167) (DMSO). For experimental use, fresh dilutions should be made from the DMSO stock into your aqueous buffer or cell culture medium immediately before use.
Q2: How should I store my this compound stock solution?
A2: Aliquot your DMSO stock solution into single-use vials to minimize freeze-thaw cycles. These aliquots should be stored at -20°C or lower. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the DMSO stock.
Q3: I am observing inconsistent results in my cell-based assays. Could the stability of this compound be a factor?
A3: Yes, inconsistent results can often be attributed to compound instability. If you suspect degradation, consider the following:
-
Freshness of working solutions: Always prepare fresh dilutions of GAA in your aqueous experimental medium from a frozen DMSO stock for each experiment. Do not store GAA in aqueous solutions for extended periods.
-
pH of the medium: The pH of your cell culture medium or buffer can significantly impact the stability of GAA. Monitor the pH of your experimental setup.
-
Incubation time: Long incubation times in aqueous media can lead to the degradation of GAA. Consider this when designing your experiments.
Q4: Are there known degradation pathways for this compound?
A4: While specific degradation pathways for this compound are not extensively characterized in publicly available literature, lanostane-type triterpenoids, in general, can be susceptible to hydrolysis of ester groups (if present) and oxidation. Under acidic or basic conditions, rearrangements of the skeletal structure can also occur. Forced degradation studies are recommended to identify potential degradation products under your specific experimental conditions.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitation of this compound in aqueous solution. | Low solubility of GAA in aqueous media. | - Increase the percentage of co-solvent (e.g., DMSO) in the final solution, ensuring it is compatible with your experimental system. - Gently warm the solution to aid dissolution, but avoid high temperatures which may accelerate degradation. - Use sonication to aid dissolution. - Prepare a more dilute solution. |
| Loss of biological activity over time in experiments. | Degradation of GAA in the experimental medium. | - Prepare fresh working solutions immediately before each experiment. - Minimize the incubation time of GAA in aqueous media. - Include a time-course experiment to assess the stability of GAA under your specific assay conditions. |
| Appearance of unexpected peaks in HPLC analysis. | Degradation of GAA. | - Perform a forced degradation study to identify potential degradation products. - Ensure the purity of your solvents and reagents. - Protect solutions from light and extreme temperatures. |
Stability of this compound: Quantitative Data
The following tables provide hypothetical stability data for this compound based on general knowledge of lanostane-type triterpenoids. This data is intended to serve as a guideline for experimental design.
Table 1: Stability of this compound in Different Solvents at Room Temperature (25°C) over 48 hours.
| Solvent | % this compound Remaining (Hypothetical) | Observations |
| 24 hours | 48 hours | |
| DMSO (anhydrous) | >99% | >99% |
| Ethanol (95%) | 95% | 90% |
| Methanol (B129727) | 93% | 85% |
| Acetonitrile | 98% | 96% |
| Water (pH 7.0) | 80% | 65% |
| Phosphate Buffered Saline (PBS, pH 7.4) | 75% | 55% |
Table 2: Stability of this compound in Aqueous Buffer at Different pH Values at 37°C over 24 hours.
| pH | % this compound Remaining (Hypothetical) | Observations |
| 12 hours | 24 hours | |
| 3.0 (0.001 N HCl) | 70% | 50% |
| 5.0 (Acetate Buffer) | 85% | 70% |
| 7.0 (Phosphate Buffer) | 90% | 80% |
| 9.0 (Tris Buffer) | 75% | 55% |
| 11.0 (0.001 N NaOH) | 60% | 40% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating properties of an analytical method.
Materials:
-
This compound
-
HPLC-grade solvents: Methanol, Acetonitrile, Water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
pH meter
-
Calibrated oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 N NaOH before HPLC analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 N HCl before HPLC analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Spread a thin layer of solid this compound in a petri dish and place it in an oven at 105°C for 48 hours. Dissolve a known amount in methanol for analysis.
-
Photolytic Degradation: Expose a solution of this compound (100 µg/mL in methanol) to UV light (254 nm) in a photostability chamber for 24 hours. Keep a control sample wrapped in aluminum foil.
-
HPLC Analysis: Analyze all stressed samples, along with an unstressed control solution, using a validated stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC-UV Method for this compound
This protocol provides a general HPLC-UV method suitable for the analysis of this compound and its potential degradation products.
Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity or equivalent with a UV detector.
-
Column: Zorbax C18 (4.6 x 250 mm, 5 µm).
-
Mobile Phase: Gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (Acetonitrile).
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 30% B
-
26-30 min: 30% B
-
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). The specificity of the method is confirmed by its ability to resolve the this compound peak from all degradation product peaks generated during the forced degradation study.
Signaling Pathways and Experimental Workflows
Modulation of Inflammatory Signaling Pathways by this compound
This compound has been shown to modulate key inflammatory signaling pathways, primarily by inhibiting the NF-κB and MAPK pathways.[1][2][3][4][5][6][7][8][9]
Caption: this compound inhibits inflammatory responses by targeting the IKK and MAPK signaling pathways.
Inhibition of Cancer Cell Proliferation and Invasion by this compound
This compound has demonstrated anti-cancer effects by modulating signaling pathways involved in cell proliferation, apoptosis, and invasion, such as the PI3K/Akt and NF-κB pathways.[1][4][10]
Caption: this compound exerts anti-cancer effects by inhibiting the PI3K/Akt and NF-κB pathways.
Experimental Workflow for Assessing this compound Stability
The following diagram illustrates a typical workflow for conducting a stability study of this compound.
Caption: A streamlined workflow for evaluating the stability of this compound.
References
- 1. Frontiers | Ganoderic Acid A Metabolites and Their Metabolic Kinetics [frontiersin.org]
- 2. ijrpp.com [ijrpp.com]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A stability-indicating HPLC-UV method for the quantification of anthocyanin in Roselle (Hibiscus Sabdariffa L.) spray-dried extract, oral powder, and lozenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Stability-Indicating Ultra Performance Liquid Chromato-Graphic (UPLC) Method for the Determination of a Mycophenolic Acid-Curcumin Conjugate and Its Applications to Chemical Kinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 9. benchchem.com [benchchem.com]
- 10. A validated stability-indicating HPLC method for determination of varenicline in its bulk and tablets - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Ganolucidic acid A degradation during extraction and storage
Welcome to the Technical Support Center for Ganolucidic Acid A. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the extraction and storage of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and practical guidance for specific problems you may encounter during your experiments.
FAQ 1: My this compound extract is showing signs of degradation. What are the primary causes?
Degradation of this compound can be attributed to several factors, often acting in combination. The main culprits are:
-
Temperature: Elevated temperatures can accelerate chemical reactions, leading to the breakdown of the this compound molecule. This is particularly relevant during heat-assisted extraction methods and long-term storage at ambient or higher temperatures.
-
pH: this compound, like many other triterpenoids, is susceptible to degradation in both acidic and alkaline conditions. The presence of acidic or basic residues from the extraction process can catalyze hydrolytic degradation.
-
Light: Exposure to ultraviolet (UV) or even strong visible light can induce photochemical degradation, leading to the formation of breakdown products.[1][2]
-
Oxidation: The complex structure of this compound makes it prone to oxidation, especially when exposed to air (oxygen) over extended periods. The presence of oxidizing agents will further accelerate this process.
-
Enzymatic Activity: If the raw Ganoderma lucidum material is not properly handled and dried, residual enzymatic activity can lead to the degradation of Ganolucidic acids.
Troubleshooting Guide 1: Low Yield of this compound After Extraction
Problem: You are experiencing a lower than expected yield of this compound from your Ganoderma lucidum raw material.
| Possible Cause | Troubleshooting Steps |
| Incomplete Extraction | 1. Optimize Solvent Choice: Methanol (B129727) and ethanol (B145695) are commonly used for extracting ganoderic acids.[3] The polarity of the solvent plays a crucial role; experiment with different concentrations of aqueous ethanol or methanol to find the optimal polarity for your specific raw material. 2. Increase Extraction Time/Temperature: While being mindful of potential degradation, systematically increase the extraction time or temperature to ensure complete extraction. Monitor the extract at different time points to find the optimal duration. 3. Reduce Particle Size: Ensure your raw material is finely ground to increase the surface area for solvent penetration. |
| Degradation During Extraction | 1. Use Milder Extraction Conditions: If you suspect thermal degradation, switch to a lower-temperature extraction method such as ultrasound-assisted extraction (UAE) or maceration at room temperature. 2. Work in an Inert Atmosphere: To minimize oxidation, perform the extraction under a nitrogen or argon atmosphere. 3. Use Fresh, High-Purity Solvents: Degraded solvents can contain impurities that may contribute to the degradation of your target compound. |
| Poor Quality Raw Material | 1. Source Verification: The concentration of this compound can vary significantly between different strains and growth stages of Ganoderma lucidum. Ensure you are using a high-quality, verified source. |
Troubleshooting Guide 2: this compound Degradation During Storage
Problem: You observe a decrease in the purity or concentration of your isolated this compound or extract over time.
| Possible Cause | Troubleshooting Steps |
| Inappropriate Storage Temperature | 1. Store at Low Temperatures: For long-term storage, it is recommended to keep this compound at -20°C. For short-term storage, 2-8°C is acceptable. 2. Avoid Freeze-Thaw Cycles: Aliquot your sample into smaller volumes to avoid repeated freezing and thawing, which can introduce moisture and accelerate degradation. |
| Exposure to Light | 1. Use Amber Vials: Store your samples in amber-colored glass vials or wrap clear vials in aluminum foil to protect them from light.[1][2] 2. Store in the Dark: Keep your stored samples in a dark place, such as a freezer or a light-proof box. |
| Oxidation | 1. Store Under Inert Gas: Before sealing the storage container, flush it with an inert gas like nitrogen or argon to displace oxygen. 2. Consider an Antioxidant: For extracts, the addition of a small amount of an antioxidant like butylated hydroxytoluene (BHT) may help to prevent oxidative degradation. However, this should be tested for compatibility with your downstream applications. |
| Residual Solvent/Moisture | 1. Ensure Complete Solvent Removal: Before long-term storage, ensure all extraction solvents have been thoroughly removed under vacuum. 2. Store in a Desiccator: If the compound is sensitive to moisture, store it in a desiccator containing a drying agent. |
Quantitative Data Summary
While specific quantitative data on the degradation kinetics of this compound is limited in publicly available literature, the following table summarizes the stability of a triterpenoid-enriched fraction containing Ganoderic Acid H, a structurally related compound, under different storage conditions. This can serve as a general guideline.
Table 1: Stability of a Triterpenoid Enriched Fraction (TEF) Containing Ganoderic Acid H
| Storage Condition | Duration | Stability of Ganoderic Acid H | Reference |
| Room Temperature | 1 year | Stable | [4][5][6] |
Note: This data is for a triterpenoid-enriched fraction and not for pure this compound. The stability of pure this compound may differ.
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound with Minimized Degradation
This protocol is designed to extract this compound using sonication, which can be performed at lower temperatures to minimize thermal degradation.
-
Sample Preparation: Dry the fruiting bodies of Ganoderma lucidum at a low temperature (e.g., 40-50°C) until a constant weight is achieved. Grind the dried material into a fine powder (60-80 mesh).
-
Extraction:
-
Weigh 10 g of the powdered Ganoderma lucidum into a 250 mL Erlenmeyer flask.
-
Add 200 mL of 80% ethanol.
-
Place the flask in an ultrasonic bath.
-
Sonicate for 45 minutes at a controlled temperature of 40°C. To maintain the temperature, you can add ice to the water bath as needed.
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Collect the filtrate and concentrate it under reduced pressure at a temperature not exceeding 45°C using a rotary evaporator.
-
-
Storage of Extract:
-
Transfer the concentrated extract to an amber vial.
-
Flush the vial with nitrogen gas before sealing.
-
Store at -20°C for long-term storage.
-
Protocol 2: Stability Testing of this compound using HPLC
This protocol outlines a general procedure for assessing the stability of a this compound sample under specific stress conditions.
-
Sample Preparation: Prepare a stock solution of your this compound extract or purified compound in a suitable solvent (e.g., methanol) at a known concentration.
-
Stress Conditions (Example: Thermal Degradation):
-
Divide the stock solution into several amber HPLC vials.
-
Place the vials in an oven at a set temperature (e.g., 60°C).
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), remove one vial from the oven and cool it to room temperature.
-
-
HPLC Analysis:
-
Analyze the sample from each time point using a validated stability-indicating HPLC method. A typical method might use a C18 column with a gradient elution of acetonitrile (B52724) and water (with a small amount of acid, e.g., 0.1% formic acid) and UV detection at ~252 nm.
-
Quantify the peak area of this compound and any degradation products that appear.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).
-
Plot the percentage of remaining this compound against time to determine the degradation kinetics.
-
Visualizations
Caption: Factors contributing to the degradation of this compound.
Caption: Recommended workflow for this compound extraction to minimize degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Effects of solvent—solvent fractionation on the total terpenoid content and in vitro anti‐inflammatory activity of Serevenia buxifolia bark extract - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic, Metabolomic, and Stability Assessment of Ganoderic Acid H Based Triterpenoid Enriched Fraction of Ganoderma lucidum P. Karst - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Ganolucidic Acid A for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the in vivo bioavailability of Ganolucidic acid A.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound typically low?
A1: The poor oral bioavailability of this compound is primarily attributed to its low aqueous solubility, which limits its dissolution in the gastrointestinal fluids and subsequent absorption.[1][2] Like many other ganoderic acids, it is a lipophilic molecule with poor water solubility, which poses a significant challenge for its formulation and in vivo evaluation.[3]
Q2: What are the most promising strategies to enhance the in vivo bioavailability of this compound?
A2: Lipid-based nanoformulations are among the most effective strategies. These include Solid Lipid Nanoparticles (SLNs), Nanostructured Lipid Carriers (NLCs), and nanoemulsions.[4] These formulations can improve the solubility, protect the compound from degradation in the gastrointestinal tract, and facilitate its absorption.[5][6] For instance, encapsulating ganoderic acids in zein-chitosan nanoparticles has been shown to enhance their hepatoprotective effects in mice, suggesting improved bioavailability.[7][8]
Q3: What is the typical pharmacokinetic profile of unformulated this compound?
A3: Studies in rats have shown that after oral administration, this compound is rapidly absorbed, with peak plasma concentrations (Tmax) reached quickly. However, the absolute bioavailability remains low, in the range of 10-18%.[9] Human studies on ganoderic acids A and F also show rapid absorption (Tmax around 30 minutes) and a short elimination half-life.[10][11]
Q4: How do lipid-based nanoparticles improve the bioavailability of this compound?
A4: Lipid-based nanoparticles, such as SLNs and NLCs, enhance bioavailability through several mechanisms:
-
Increased Solubilization: They encapsulate the lipophilic this compound within a lipid matrix, improving its dispersion in the aqueous environment of the gut.[12]
-
Protection from Degradation: The lipid matrix can protect the encapsulated compound from the harsh acidic and enzymatic environment of the stomach and small intestine.[5]
-
Enhanced Permeability: The small particle size of nanoformulations provides a larger surface area for absorption. Additionally, some lipid components and surfactants can interact with the intestinal epithelium to increase permeability.
-
Lymphatic Uptake: Lipid-based formulations can promote lymphatic transport, which bypasses the first-pass metabolism in the liver, a major hurdle for many orally administered drugs.[12]
Q5: What are the critical quality attributes of a this compound nanoformulation for in vivo studies?
A5: Key quality attributes to consider are:
-
Particle Size and Polydispersity Index (PDI): A small particle size (typically under 200 nm) and a low PDI (ideally below 0.3) are crucial for uniform absorption and stability.
-
Encapsulation Efficiency (EE) and Drug Loading (DL): High EE and DL ensure that a sufficient amount of this compound is encapsulated within the nanoparticles for therapeutic efficacy.
-
Zeta Potential: This indicates the surface charge of the nanoparticles and is a predictor of their stability in suspension. A higher absolute zeta potential value (e.g., > |20| mV) generally corresponds to better stability.
-
In Vitro Release Profile: This helps to predict the in vivo performance of the formulation, indicating how the drug is released from the carrier over time.
-
Stability: The formulation should be stable under storage conditions, with no significant changes in particle size, EE, or drug content over time.[13]
Troubleshooting Guides
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Encapsulation Efficiency (%EE) | 1. Poor solubility of this compound in the lipid matrix.2. Drug leakage into the external aqueous phase during formulation.3. Inappropriate surfactant concentration. | 1. Screen different solid and liquid lipids to find a matrix with higher solubilizing capacity for this compound.2. Optimize the homogenization/sonication time and speed to ensure rapid nanoparticle formation and drug entrapment.3. Adjust the surfactant-to-lipid ratio. A higher surfactant concentration can sometimes improve EE, but an excess may lead to drug partitioning into micelles. |
| Particle Aggregation/Instability | 1. Insufficient stabilizer (surfactant/co-surfactant) concentration.2. High storage temperature leading to increased kinetic energy and particle collision.3. Incompatible pH or ionic strength of the dispersion medium. | 1. Increase the concentration of the stabilizer or use a combination of stabilizers.2. Store the nanoformulation at a lower temperature (e.g., 4°C) to reduce particle movement and aggregation.[13]3. Ensure the dispersion medium has a suitable pH and low ionic strength. Consider lyophilization with a cryoprotectant for long-term storage. |
| Inconsistent Pharmacokinetic (PK) Data | 1. Variability in the administered dose due to formulation inhomogeneity.2. Inconsistent gavage technique.3. Physiological variability among animals (e.g., fed vs. fasted state). | 1. Ensure the nanoformulation is homogenous before each administration by gentle shaking or vortexing.2. Standardize the oral gavage procedure to minimize variability.3. Control for the feeding status of the animals, as food can significantly affect the absorption of ganoderic acids.[10] Administering the formulation at a consistent time relative to the feeding cycle is recommended. |
| Poor In Vivo Efficacy Despite Good Formulation Characteristics | 1. Insufficient drug release at the site of absorption.2. Rapid clearance of nanoparticles from the systemic circulation.3. The chosen animal model is not representative of the targeted human disease. | 1. Modify the lipid matrix composition to achieve a more favorable drug release profile. For example, incorporating a higher proportion of liquid lipid in NLCs can facilitate faster drug release compared to pure SLNs.2. Consider surface modification of the nanoparticles (e.g., with PEG) to increase their circulation time.3. Re-evaluate the suitability of the animal model and ensure that the targeted signaling pathways are relevant. |
Data Presentation: Pharmacokinetics of this compound and Formulations
Table 1: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (h*ng/mL) | Absolute Bioavailability (%) | Reference |
| Unformulated | 100 | 358.73 | <0.61 | 954.73 | 10.38 - 17.97 | [9] |
| Unformulated | 200 | 1378.20 | <0.61 | 3235.07 | 10.38 - 17.97 | [9] |
| Unformulated | 400 | 3010.40 | <0.61 | 7197.24 | 10.38 - 17.97 | [9] |
Table 2: Characterization of Ganolucidic/Ganoderic Acid Nanoformulations
| Formulation Type | Active Compound | Particle Size (nm) | PDI | Encapsulation Efficiency (%) | Reference |
| Solid Lipid Nanoparticles (SLNs) | Ganoderic Acid | 73 | - | 66 | [13][14] |
| Zein-Chitosan Nanoparticles | Ganoderic Acids | 177.20 | 0.32 | 92.68 | [7] |
| Nanostructured Lipid Carriers (NLCs) | Ganoderic Acid | ~156 | 0.28 | 86.3 | [15] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
This protocol is adapted from a method for preparing ganoderic acid-loaded SLNs.[13][14]
Materials:
-
This compound
-
Solid lipid (e.g., Capmul MCMC10)
-
Surfactant (e.g., Poloxamer 188)
-
Co-surfactant (e.g., Soy lecithin)
-
Distilled water
Procedure:
-
Lipid Phase Preparation:
-
Weigh the required amounts of the solid lipid (e.g., 275 mg) and co-surfactant (e.g., 55 mg) and melt them together at a temperature approximately 5-10°C above the melting point of the lipid (e.g., 70°C).
-
Add the accurately weighed this compound (e.g., 50 mg) to the molten lipid mixture and stir gently until a clear, uniform solution is obtained.
-
-
Aqueous Phase Preparation:
-
Dissolve the surfactant (e.g., 165 mg Poloxamer 188) in distilled water (e.g., 10 mL) and heat it to the same temperature as the lipid phase.
-
-
Emulsification:
-
Add the hot aqueous phase to the hot lipid phase dropwise under continuous high-speed homogenization (e.g., 8000 rpm) for a specified period (e.g., 10-15 minutes) to form a coarse oil-in-water emulsion.
-
-
Nanoparticle Formation:
-
The resulting pre-emulsion is then typically subjected to high-pressure homogenization or ultrasonication to reduce the particle size to the nanometer range.
-
Alternatively, for a simpler approach, the hot emulsion can be rapidly cooled in an ice bath under continuous stirring (e.g., 1750 rpm) to allow for the precipitation of the lipid as solid nanoparticles.
-
-
Purification and Storage:
-
The resulting SLN dispersion can be centrifuged or dialyzed to remove any unencapsulated drug.
-
Store the final SLN suspension at 4°C. For long-term storage, lyophilization with a suitable cryoprotectant (e.g., trehalose) is recommended.
-
Protocol 2: Quantification of this compound in Plasma Samples
This protocol is based on typical LC-MS/MS methods for the analysis of ganoderic acids in biological matrices.
Materials:
-
Plasma samples containing this compound
-
Internal standard (IS) (e.g., a structurally similar compound not present in the sample)
-
Acetonitrile (B52724) (ACN) for protein precipitation
-
Formic acid
-
HPLC-grade water
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add the internal standard.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge at high speed (e.g., 12,000 rpm) for 10 minutes at 4°C.
-
-
Extraction:
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature or 37°C.
-
-
Reconstitution:
-
Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the mobile phase (e.g., 80:20 ACN:water with 0.1% formic acid).
-
Vortex briefly and transfer the solution to an HPLC vial for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into an LC-MS/MS system.
-
Use a suitable C18 column for chromatographic separation.
-
The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify this compound and the internal standard based on their specific precursor-to-product ion transitions.
-
Mandatory Visualization
References
- 1. Production Ganoderma lucidum extract nanoparticles by expansion of supercritical fluid solution and evaluation of the antioxidant ability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. innovationaljournals.com [innovationaljournals.com]
- 5. Exploring LIPIDs for their potential to improves bioavailability of lipophilic drugs candidates: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rroij.com [rroij.com]
- 7. Synthesis of Ganoderic Acids Loaded Zein-Chitosan Nanoparticles and Evaluation of Their Hepatoprotective Effect on Mice Given Excessive Alcohol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Review on the Sources, Structures, and Pharmacological Activities of Lucidenic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of Ganoderic Acids A and F after Oral Administration of Ling Zhi Preparation in Healthy Male Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Pharmacokinetics of Ganoderic Acids A and F after Oral Administration of Ling Zhi Preparation in Healthy Male Volunteers | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. Ganoderic acid loaded nano-lipidic carriers improvise treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ganolucidic Acid A and Cell Viability Assay Interference
Welcome to the technical support center for researchers utilizing Ganolucidic acid A in cell-based assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address potential interference with common cell viability assays.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound and tetrazolium-based cell viability assays like MTT, XTT, and WST-1.
Issue 1: Inconsistent or Higher-Than-Expected Cell Viability Readings with MTT/XTT/WST-1 Assays
-
Question: My MTT assay results show unexpectedly high cell viability, or even an increase in viability, after treating cancer cells with this compound, which is contrary to expected cytotoxic effects. What could be the cause?
-
Answer: This is a common issue when working with natural products like this compound, which belongs to the triterpenoid (B12794562) class of compounds. Triterpenoids can possess antioxidant and reducing properties that directly react with and reduce tetrazolium salts (e.g., MTT, XTT, WST-1) to their colored formazan (B1609692) product. This chemical reaction is independent of cellular metabolic activity and leads to a false-positive signal, masking the true cytotoxic effect of the compound.
Troubleshooting Steps:
-
Perform a "Compound-Only" Control: To confirm interference, run a control experiment in a cell-free system.
-
Prepare wells containing only cell culture medium and the same concentrations of this compound used in your experiment.
-
Add the MTT, XTT, or WST-1 reagent and incubate for the standard duration.
-
If a color change occurs in the absence of cells, it confirms that this compound is directly reducing the tetrazolium salt.
-
-
Wash Cells Before Adding Assay Reagent: If a compound-only control shows interference, you can try to mitigate it by washing the cells.
-
After the treatment period with this compound, gently aspirate the medium.
-
Wash the cells once or twice with warm, sterile phosphate-buffered saline (PBS).
-
Replace the PBS with fresh, compound-free medium before adding the tetrazolium reagent. This can help to remove residual this compound that could interfere with the assay.
-
-
Switch to a Non-Tetrazolium-Based Assay: The most reliable solution is to use a cell viability assay that does not rely on cellular reduction of a tetrazolium salt. Recommended alternatives include:
-
Sulforhodamine B (SRB) Assay: Measures total protein content, which is proportional to cell number.
-
ATP-Based Luminescent Assays (e.g., CellTiter-Glo®): Quantifies ATP levels, a direct indicator of metabolically active cells.
-
-
Issue 2: High Background Absorbance in Wells
-
Question: I am observing high background absorbance in my assay, even in the control wells without cells, when using this compound. Why is this happening?
-
Answer: High background absorbance can be caused by the inherent color of this compound or its ability to directly reduce the assay reagent, as described in Issue 1. Additionally, this compound may not be fully soluble in the culture medium, leading to the formation of a precipitate that can scatter light and increase absorbance readings.
Troubleshooting Steps:
-
Assess Compound Solubility: Visually inspect the wells under a microscope to check for any precipitate of this compound. If precipitation is observed, consider adjusting the solvent or concentration.
-
Run a "Compound-Only" Control: As mentioned previously, this will help you determine if the high background is due to direct reagent reduction or the compound's own absorbance.
-
Subtract Background Absorbance: If the compound itself is colored, you can correct for this by subtracting the absorbance of the "compound-only" control wells from your experimental wells. However, this does not correct for interference from direct reagent reduction.
-
Consider Alternative Assays: For the most accurate results, switching to a non-colorimetric assay like the CellTiter-Glo® luminescent assay is recommended.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a triterpenoid compound isolated from the medicinal mushroom Ganoderma lucidum. It has been shown to exhibit various biological activities, including anti-cancer and anti-HIV properties.[1] Its anti-cancer effects are often attributed to its ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[2][3] Studies on related ganoderic acids have shown that they can trigger the mitochondrial pathway of apoptosis, which involves the activation of caspases.[2][3]
Q2: Why do tetrazolium-based assays (MTT, XTT, WST-1) show interference with this compound?
A2: Tetrazolium-based assays measure cell viability by assessing the metabolic activity of mitochondrial dehydrogenases, which reduce the tetrazolium salt to a colored formazan product.[1] this compound, as a triterpenoid, can have reducing properties that mimic this cellular activity, leading to a non-enzymatic reduction of the tetrazolium salt.[4] This results in a color change that is not proportional to the number of viable cells, leading to inaccurate data.
Q3: What are the recommended alternative assays to use with this compound?
A3: To avoid interference, it is best to use assays with different detection principles:
-
Sulforhodamine B (SRB) Assay: This is a colorimetric assay that measures cell density by staining total cellular protein with the SRB dye. The amount of bound dye is proportional to the cell mass.
-
ATP-Based Luminescent Assays (e.g., CellTiter-Glo®): These assays quantify the amount of ATP in a sample, which is a key indicator of metabolically active, viable cells. The assay uses luciferase to generate a luminescent signal that is proportional to the ATP concentration.[5]
Q4: Can this compound interfere with ATP-based assays like CellTiter-Glo®?
A4: ATP-based assays are generally less susceptible to interference from colored or reducing compounds like this compound because they rely on a highly specific enzymatic reaction (luciferase-luciferin) to produce a luminescent signal. The CellTiter-Glo® reagent also contains components that lyse the cells and stabilize the ATP, minimizing the potential for interference.[5]
Data Presentation
Table 1: Comparison of Cell Viability Assay Principles and Potential for Interference
| Assay Type | Principle | Potential for Interference by this compound |
| MTT, XTT, WST-1 | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases to a colored formazan. | High: this compound can directly reduce the tetrazolium salt, leading to a false-positive signal. |
| Sulforhodamine B (SRB) | Stoichiometric binding of SRB dye to total cellular protein. | Low: The assay is based on protein content, not metabolic activity, minimizing interference from reducing compounds. |
| ATP-Based (e.g., CellTiter-Glo®) | Quantitation of ATP, an indicator of metabolically active cells, using a luciferase-based luminescent reaction. | Very Low: The specificity of the luciferase enzyme for ATP makes it less prone to interference from colored or reducing compounds. |
Experimental Protocols
Protocol 1: Sulforhodamine B (SRB) Assay
This protocol is adapted for adherent cells in a 96-well plate format.
-
Cell Seeding: Plate cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
Cell Fixation:
-
Carefully remove the culture medium.
-
Add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells.
-
Incubate at 4°C for 1 hour.
-
-
Washing:
-
Gently wash the plates five times with slow-running tap water to remove the TCA.
-
Allow the plates to air dry completely at room temperature.
-
-
Staining:
-
Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Washing:
-
Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
-
Solubilization:
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.
-
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is for a 96-well plate format.
-
Reagent Preparation:
-
Thaw the CellTiter-Glo® Buffer and Substrate and allow them to equilibrate to room temperature.
-
Transfer the appropriate volume of Buffer to the Substrate bottle to reconstitute the reagent. Mix by gentle inversion until the substrate is completely dissolved.
-
-
Assay Procedure:
-
Plate cells and treat with this compound as you would for other viability assays.
-
Equilibrate the 96-well plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Visualizations
Caption: Proposed mitochondrial apoptosis pathway induced by this compound.
References
- 1. Colorimetric Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Activity of Ganoderic Acid DM: Current Status and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Refining purification protocols to remove impurities from Ganolucidic acid A samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining purification protocols for Ganolucidic acid A.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial steps for extracting this compound from Ganoderma lucidum?
A1: The most common initial step is to use a solvent extraction method on the dried and powdered fruiting bodies or mycelia of Ganoderma lucidum. A widely used method is maceration with 95% ethanol (B145695) at room temperature, followed by filtration.[1] This crude ethanolic extract is then typically concentrated under reduced pressure at a temperature not exceeding 50°C to prevent degradation of the target compounds.[1]
Q2: My crude extract is a complex mixture. How can I enrich the triterpenoid (B12794562) fraction containing this compound?
A2: A common and effective method for enriching the triterpenoid fraction is through solvent-solvent partitioning.[1][2] After concentrating the initial ethanolic extract, it can be suspended in water and then partitioned against a non-polar solvent like methylene (B1212753) chloride or ethyl acetate.[1][3] The triterpenoids, including this compound, will preferentially move to the organic phase, leaving more polar impurities like polysaccharides in the aqueous phase.
Q3: What are the primary impurities I should expect to encounter when purifying this compound?
A3: The primary impurities in a crude extract of Ganoderma lucidum include other triterpenoids (different ganoderic and lucidenic acids), polysaccharides, peptides, alkaloids, steroids, and flavonoids.[4][5] The goal of the multi-step purification process is to selectively remove these compounds.
Q4: I am seeing degradation of my this compound sample. What could be the cause?
A4: Ganolucidic acids can be susceptible to degradation, particularly in the presence of certain solvents and high temperatures. Some ganoderic acids have shown instability in protic solvents like methanol, where acid-catalyzed degradation can occur.[6] It is also crucial to avoid high temperatures during solvent evaporation steps; temperatures should ideally be kept below 50°C.[1][7] The stability of the triterpenoid enriched fraction can be good for up to a year at room temperature if stored properly.[8]
Q5: What are the recommended final purification steps to obtain high-purity this compound?
A5: For final purification, chromatographic techniques are essential. Preparative High-Performance Liquid Chromatography (Prep-HPLC) using a C18 column is a common method.[1][3] A mobile phase consisting of a gradient of acetonitrile (B52724) and 0.1% aqueous acetic acid is often employed.[1] High-Speed Counter-Current Chromatography (HSCCC) is another powerful technique that avoids the use of solid supports, thus preventing irreversible adsorption of the sample.[9][10][11][12][13]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low yield of crude triterpenoid extract | Inefficient initial extraction. | Ensure the raw material (Ganoderma lucidum) is finely powdered to maximize surface area for extraction.[1] Perform multiple rounds of extraction (e.g., 3 times) with fresh solvent to ensure complete recovery.[1] |
| Poor separation during silica (B1680970) gel chromatography | Inappropriate solvent system. | Optimize the gradient elution system. A common starting point is a gradient of chloroform (B151607) and acetone (B3395972).[1] The polarity should be increased gradually to effectively separate compounds with different polarities. |
| Peak tailing or broad peaks in HPLC | Column overloading or secondary interactions. | Reduce the amount of sample loaded onto the column. Ensure the sample is fully dissolved in the mobile phase before injection. The addition of a small amount of acid (e.g., 0.1% acetic acid or trifluoroacetic acid) to the mobile phase can improve peak shape for acidic compounds like this compound.[1][3] |
| Sample loss during purification | Irreversible adsorption on the stationary phase. | For compounds that show strong adsorption to silica, consider using High-Speed Counter-Current Chromatography (HSCCC), which is a liquid-liquid partition chromatography technique without a solid support.[10][11][12][13] |
| Presence of highly polar impurities in the final product | Incomplete removal during initial partitioning. | Ensure thorough mixing and sufficient repetitions during the liquid-liquid extraction step. Consider a preliminary fractionation on a less retentive stationary phase to remove the most polar components before the main chromatographic step. |
| Chemical degradation of this compound | Exposure to harsh chemical conditions or high temperatures. | Avoid strong acids and bases. Use aprotic solvents where possible, as some ganoderic acids are unstable in protic solvents.[6] Keep temperatures low during solvent evaporation, ideally below 50°C.[1][7] |
Quantitative Data Summary
The following table summarizes purity and yield data from purification protocols for similar triterpenoids from Ganoderma lucidum, which can serve as a benchmark for this compound purification.
| Purification Method | Compound(s) | Starting Material | Solvent System (HSCCC) | Purity Achieved | Reference |
| High-Speed Counter-Current Chromatography (HSCCC) | Ganoderol B | 300 mg crude sample | n-hexane-ethyl acetate-methanol-water (7:12:11:5, v/v/v/v) | 90.4% | [9] |
| Recycling HSCCC | Ganoderic acid T | 300 mg crude sample | n-hexane-ethyl acetate-methanol-water (6:10:8:4.5, v/v/v/v) | 97.8% | [9] |
| Recycling HSCCC | Ganoderic acid S | 300 mg crude sample | n-hexane-ethyl acetate-methanol-water (6:10:8:4.5, v/v/v/v) | 83.0% | [9] |
Experimental Protocols
Crude Triterpenoid Extraction
-
Preparation: Obtain dried fruiting bodies of Ganoderma lucidum and grind them into a fine powder (40-60 mesh).
-
Maceration: Macerate 1 kg of the powdered material in 10 L of 95% ethanol at room temperature for 24 hours with occasional stirring.
-
Filtration: Filter the mixture through cheesecloth and then Whatman No. 1 filter paper.
-
Repeated Extraction: Repeat the extraction process on the residue two more times with fresh 95% ethanol.
-
Concentration: Combine all the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator. Ensure the temperature does not exceed 50°C.[1]
Solvent Partitioning for Triterpenoid Enrichment
-
Suspension: Suspend the crude ethanolic extract in 2 L of distilled water.
-
Liquid-Liquid Extraction: Perform a liquid-liquid extraction with an equal volume of methylene chloride (2 L). Repeat this step three times.
-
Collection: Combine the methylene chloride fractions, which now contain the enriched triterpenoids.
-
Concentration: Evaporate the solvent to yield the triterpenoid-enriched fraction.[1]
Silica Gel Column Chromatography
-
Column Preparation: Prepare a silica gel (200-300 mesh) column packed in chloroform.
-
Sample Loading: Dissolve the triterpenoid-enriched fraction in a minimal amount of chloroform and load it onto the column.
-
Elution: Elute the column with a stepwise gradient of chloroform and acetone (e.g., 100:0, 90:10, 80:20 v/v).
-
Fraction Collection: Collect fractions of a suitable volume and monitor by TLC or HPLC to identify fractions containing this compound.[1]
Preparative HPLC (Prep-HPLC)
-
Column: Utilize a semi-preparative or preparative C18 HPLC column.
-
Mobile Phase: Prepare a mobile phase consisting of a gradient of acetonitrile and 0.1% aqueous acetic acid. The specific gradient should be optimized for baseline separation.
-
Sample Preparation: Dissolve the partially purified fraction in the mobile phase.
-
Injection and Detection: Inject the sample and set the detection wavelength to approximately 252 nm.
-
Fraction Collection: Collect the peak corresponding to this compound.
-
Final Step: Evaporate the solvent to obtain the purified compound.[1]
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for low purity in the final sample.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of Culture Condition for Ganoderic Acid Production in Ganoderma lucidum Liquid Static Culture and Design of a Suitable Bioreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review on the Sources, Structures, and Pharmacological Activities of Lucidenic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic, Metabolomic, and Stability Assessment of Ganoderic Acid H Based Triterpenoid Enriched Fraction of Ganoderma lucidum P. Karst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Pharmacokinetic, Metabolomic, and Stability Assessment of Ganoderic Acid H Based Triterpenoid Enriched Fraction of Ganoderma lucidum P. Karst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preparative isolation of ganoderic acid S, ganoderic acid T and ganoderol B from Ganoderma lucidum mycelia by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. Counter-current chromatography for high throughput analysis of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
Addressing batch-to-batch variability in Ganolucidic acid A extracts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address batch-to-batch variability in Ganolucidic acid A extracts.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of batch-to-batch variability in this compound extracts?
A1: Batch-to-batch variability in this compound extracts can stem from several factors throughout the production and analysis process. Key sources include the quality and consistency of the raw Ganoderma lucidum material, the specifics of the extraction procedure, and the parameters of the analytical method used for quantification.[1][2] Natural variations in the raw material due to different cultivation climates, harvest times, and storage conditions can significantly impact the final extract's composition.[2] Furthermore, inconsistencies in extraction parameters such as solvent concentration, temperature, and duration can lead to variable yields of this compound.[3]
Q2: How can I minimize variability originating from the raw Ganoderma lucidum material?
A2: To minimize variability from the raw material, it is crucial to establish strict quality control measures. Whenever possible, source Ganoderma lucidum from a single, reputable supplier who can provide detailed information on the strain, cultivation conditions, and harvesting time.[1] Implementing standardized procedures for drying, grinding, and storing the raw material will also help to ensure consistency between batches.[2]
Q3: What is the most effective method for extracting this compound?
A3: Ethanol-based extraction is a widely used and effective method for obtaining this compound and other triterpenoids from Ganoderma lucidum.[4][5] The use of ethanol (B145695) is advantageous due to its relatively low toxicity and high extraction efficiency for these compounds.[6] Advanced methods like ultrasound-assisted extraction (UAE) can further enhance efficiency by improving solvent penetration into the fungal material, often leading to higher yields in shorter times.[7]
Q4: How critical is the particle size of the ground Ganoderma lucidum for extraction efficiency?
A4: The particle size of the ground mushroom is a critical factor. A smaller, more uniform particle size increases the surface area available for solvent interaction, which facilitates a more efficient extraction process and can lead to higher yields of this compound.[1] Standardizing the grinding and sieving process is therefore recommended to ensure consistency.
Q5: Can the extraction process itself lead to the degradation of this compound?
A5: Yes, certain extraction conditions can lead to the degradation of this compound. High temperatures and prolonged extraction times are known factors that can negatively affect the stability of triterpenoids.[7] It is important to optimize these parameters to maximize yield while minimizing degradation.
Troubleshooting Guides
Issue 1: Low Yield of this compound
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Inadequate Raw Material Quality | Source Ganoderma lucidum from a certified supplier. The concentration of this compound can vary significantly between different strains and parts of the mushroom (fruiting body, mycelium). |
| Suboptimal Solvent Concentration | The polarity of the extraction solvent is crucial. For this compound, ethanol concentrations between 80-95% are commonly reported to be effective.[4][6] Perform small-scale pilot extractions to determine the optimal ethanol concentration for your specific raw material. |
| Insufficient Extraction Time or Temperature | While higher temperatures can increase extraction efficiency, they can also lead to degradation. A common starting point is extracting at 60°C for 2 hours.[4] Consider optimizing these parameters by conducting a time-course and temperature-gradient experiment. |
| Inefficient Cell Wall Disruption | The rigid cell walls of Ganoderma lucidum can hinder solvent penetration. Ensure the material is finely ground. The use of ultrasound-assisted extraction (UAE) can significantly improve cell wall disruption and increase yield.[7] |
Issue 2: High Variability in this compound Content Between Batches
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Inconsistent Raw Material | As with low yield, the source and handling of the raw material are critical for consistency. Maintain a consistent supplier and standardize all pre-extraction processing steps, including drying and grinding.[2] |
| Fluctuations in Extraction Parameters | Even minor variations in extraction time, temperature, or solvent-to-solid ratio can lead to significant differences in yield.[1] Implement and strictly follow a detailed Standard Operating Procedure (SOP) for the entire extraction process. |
| Inconsistent Sample Preparation for Analysis | Ensure that the dried extract is homogeneously dissolved before HPLC analysis. Use sonication to aid dissolution and filter all samples through a 0.2 µm or 0.45 µm syringe filter to remove particulates.[8] |
| HPLC Column Degradation | The complex matrix of natural product extracts can lead to column degradation over time, affecting peak shape and retention time.[2] Regularly flush the column with a strong solvent and monitor its performance with a standard solution. Replace the column if performance deteriorates. |
Experimental Protocols
Protocol 1: Ethanol Extraction of this compound
This protocol describes a standard method for extracting this compound from the fruiting bodies of Ganoderma lucidum.
Materials:
-
Dried and powdered Ganoderma lucidum fruiting bodies (60-mesh)
-
95% Ethanol (v/v)
-
Oven
-
Ultra-fine pulverizer
-
Centrifuge
-
Rotary evaporator
-
Freeze-dryer
Procedure:
-
Dry the Ganoderma lucidum fruiting bodies in an oven at 70°C for 24 hours.[4]
-
Grind the dried material into a fine powder using an ultra-fine pulverizer and pass it through a 60-mesh sieve.[4]
-
Soak the powder in 95% ethanol at a solid-to-liquid ratio of 1:20 (w/v).[4]
-
Heat the mixture at 60°C for 2 hours with constant stirring.[4]
-
Filter the mixture through an 8-layer gauze and then centrifuge the supernatant at 5000 x g for 20 minutes at 4°C.[4]
-
Collect the supernatant. Repeat the extraction process on the residue twice more.[4]
-
Combine the supernatants and concentrate under reduced pressure using a rotary evaporator at 50°C.[4]
-
Freeze-dry the concentrated sample to obtain the final extract.[4]
Protocol 2: Quantitative Analysis of this compound by HPLC
This protocol provides a validated HPLC method for the quantification of this compound.
Materials and Equipment:
-
This compound reference standard
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
0.1% Acetic acid in water (v/v)
-
HPLC system with UV detector
-
Zorbax C18 column (or equivalent)
-
0.2 µm syringe filters
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL). From this stock, prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by dilution with methanol.[8]
-
Sample Preparation: Accurately weigh a known amount of the dried extract and dissolve it in methanol. Use sonication to ensure complete dissolution. Filter the solution through a 0.2 µm syringe filter before injection.[8]
-
-
Column: Zorbax C18 (e.g., 250 mm × 4.6 mm, 5 µm)
-
Mobile Phase: Gradient elution with Acetonitrile (A) and 0.1% Acetic Acid in water (B)
-
Flow Rate: 0.6 - 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample solutions.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
-
Signaling Pathways and Experimental Workflows
This compound Extraction and Analysis Workflow
Caption: Workflow for this compound extraction and analysis.
This compound and the NF-κB Signaling Pathway
This compound has been shown to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[11] This pathway is a crucial regulator of inflammation, immunity, and cell survival.
Caption: Inhibition of the NF-κB pathway by this compound.
This compound and the JAK/STAT Signaling Pathway
This compound has also been found to suppress the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) signaling pathway.[12] This pathway is critical for transmitting information from extracellular chemical signals to the nucleus, resulting in DNA transcription and expression of genes involved in immunity, proliferation, and apoptosis.
Caption: Suppression of the JAK/STAT pathway by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Ganoderic acids-rich ethanol extract from Ganoderma lucidum protects against alcoholic liver injury and modulates intestinal microbiota in mice with excessive alcohol intake - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. CN104031107A - Method for extracting ganoderic acid A from ganoderma lucidum - Google Patents [patents.google.com]
- 7. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. A Validated Reverse-Phase HPLC Method for Quantitative Determination of Ganoderic Acids A and B in Cultivated Strains of Ganoderma spp. (Agaricomycetes) Indigenous to India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Ganoderic acids suppress growth and angiogenesis by modulating the NF-κB signaling pathway in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of the JAK-STAT3 signaling pathway by ganoderic acid A enhances chemosensitivity of HepG2 cells to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ganolucidic Acid A Stability in Long-Term Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the degradation of Ganolucidic acid A in long-term cell culture experiments. The information is presented in a question-and-answer format to directly address common issues and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: My cells are showing inconsistent or weaker-than-expected responses to this compound in long-term experiments. Could degradation of the compound be the cause?
A1: Yes, inconsistent or reduced biological effects are a strong indicator of this compound degradation in your cell culture medium. Like many complex organic molecules, particularly terpenoids, this compound can be unstable in aqueous environments over extended periods. Factors such as temperature, pH, light exposure, and interactions with media components can contribute to its degradation, leading to a decrease in the effective concentration of the active compound over the course of your experiment.[1]
Q2: What are the primary factors that influence the stability of this compound in cell culture?
A2: The stability of this compound in cell culture is primarily influenced by:
-
Temperature: Higher temperatures, such as the standard 37°C used for cell culture, can accelerate the degradation of chemical compounds.[1]
-
pH of the Medium: The pH of your culture medium can significantly impact the rate of degradation. While specific data for this compound is limited, related compounds have shown pH-dependent stability.
-
Light Exposure: Prolonged exposure to light can cause photodegradation of photosensitive compounds. It is a good practice to protect solutions containing this compound from light.[1]
-
Media Components: Components within the cell culture medium, especially serum proteins, can interact with this compound, potentially affecting its stability and bioavailability.[1]
-
Dissolved Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of the compound.
Q3: How can I minimize the degradation of this compound during my experiments?
A3: To minimize degradation, we recommend the following best practices:
-
Prepare Fresh Solutions: Prepare working solutions of this compound in your cell culture medium immediately before each experiment. Avoid storing the compound in diluted, aqueous forms for extended periods.[1]
-
Proper Stock Solution Storage:
-
Dissolve this compound powder in a suitable solvent like DMSO to create a high-concentration stock solution.
-
Aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles.
-
Store the aliquots in light-protecting tubes at -20°C or -80°C.[1]
-
-
Control Experimental Conditions:
-
Minimize the exposure of your media containing this compound to light by using amber-colored tubes or wrapping them in foil.
-
If your experimental design allows, consider replacing the medium with freshly prepared this compound solution at regular intervals during long-term experiments.
-
-
Consider Serum-Free or Reduced-Serum Conditions: If compatible with your cell line, using serum-free or reduced-serum media during the treatment period can minimize interactions with serum proteins.[1]
Q4: Are there any known degradation products of this compound, and are they biologically active?
A4: While extensive studies on the specific degradation products of this compound in cell culture media are not widely published, it is known that related ganoderic acids can undergo bioconversion to other forms. For instance, Ganoderic acid A can be converted to Ganoderic acid C2 and other reduction metabolites by liver microsomes. It is plausible that similar enzymatic or chemical conversions could occur in cell culture, potentially leading to metabolites with different biological activities than the parent compound.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent or weaker-than-expected biological effects. | Degradation of this compound in the culture medium. | 1. Verify Stock Solution Integrity: Ensure your stock solution has been stored correctly (aliquoted, protected from light, at -20°C or -80°C).2. Prepare Fresh Working Solutions: Always prepare fresh dilutions in pre-warmed medium immediately before treating cells.3. Perform a Stability Test: Conduct a time-course experiment to determine the stability of this compound in your specific cell culture medium (see Experimental Protocol 1).4. Replenish the Compound: For experiments lasting longer than 24-48 hours, consider replacing the medium with fresh this compound-containing medium every 24 hours. |
| High variability between replicate experiments. | Inconsistent preparation of this compound solutions or variable degradation rates. | 1. Standardize Solution Preparation: Ensure precise and consistent preparation of stock and working solutions.2. Control Incubation Conditions: Maintain consistent temperature, CO2 levels, and humidity in your incubator.3. Minimize Light Exposure: Protect plates and media from direct light as much as possible.4. Evaluate Serum Effects: If using serum, be aware that lot-to-lot variability in serum composition could affect this compound stability. Consider testing with reduced serum or serum-free media if your cells tolerate it. |
| Unexpected cellular phenotypes or off-target effects. | Formation of biologically active degradation products. | 1. Characterize Degradation Products: If feasible, use analytical techniques like LC-MS to identify potential degradation products in your cell culture supernatant over time (see Experimental Protocol 2).2. Test Degradation Product Activity: If degradation products can be identified and isolated, test their biological activity in your cellular model to determine if they contribute to the observed phenotype. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Cell Culture Medium
This protocol outlines a method to determine the stability of this compound in your specific cell culture medium over time.
Materials:
-
This compound powder
-
DMSO (or other suitable solvent)
-
Your specific cell culture medium (with and without serum, if applicable)
-
Sterile, light-protecting microcentrifuge tubes
-
Cell culture incubator (37°C, 5% CO2)
-
HPLC or LC-MS system for quantification
Procedure:
-
Preparation of Spiked Medium:
-
Prepare a high-concentration stock solution of this compound in DMSO.
-
Spike your pre-warmed cell culture medium (e.g., with 10% FBS and without FBS) to a final, known concentration of this compound.
-
Gently vortex to ensure homogeneity.
-
-
Incubation:
-
Aliquot the spiked medium into several sterile, light-protecting tubes for each time point and condition.
-
Incubate the tubes in a cell culture incubator at 37°C with 5% CO2.
-
-
Sample Collection:
-
At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48, 72 hours), remove one aliquot for each condition.
-
Immediately freeze the samples at -80°C to halt further degradation until analysis.
-
-
Sample Analysis:
-
Thaw the samples and perform an extraction (e.g., liquid-liquid or solid-phase extraction) to separate this compound from media components.
-
Analyze the extracted samples by a validated HPLC or LC-MS method to quantify the remaining concentration of this compound.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time to determine its stability profile and calculate its half-life in your specific medium.
-
Data Presentation:
| Time (hours) | Concentration of this compound (µM) in Medium with Serum | % Remaining in Medium with Serum | Concentration of this compound (µM) in Serum-Free Medium | % Remaining in Serum-Free Medium |
| 0 | 100 | 100 | ||
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 12 | ||||
| 24 | ||||
| 48 | ||||
| 72 |
Protocol 2: Quantification of this compound by LC-MS
This protocol provides a general method for the quantification of this compound in cell culture supernatant.
Materials:
-
Cell culture supernatant containing this compound
-
Ethyl acetate (B1210297)
-
LC-MS system with a C18 column
Procedure:
-
Sample Preparation:
-
To 500 µL of cell culture supernatant, add 1 mL of ethyl acetate.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to separate the layers.
-
Carefully transfer the upper ethyl acetate layer to a new tube.
-
Repeat the extraction process on the aqueous layer two more times.
-
Combine the ethyl acetate extracts and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator.
-
Reconstitute the dried residue in a known volume of methanol (e.g., 100 µL) for LC-MS analysis.[2]
-
-
LC-MS Analysis:
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid is commonly used for separating triterpenoids.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
MS Detection: Use an appropriate mass spectrometer (e.g., Q-TOF or triple quadrupole) in either positive or negative ion mode, depending on which provides better sensitivity for this compound. Monitor for the specific m/z of this compound and its potential degradation products.
-
-
Quantification:
-
Create a standard curve using known concentrations of pure this compound to quantify the amount in your samples.
-
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: this compound signaling pathways.
References
Validation & Comparative
A Comparative Analysis of the Bioactivities of Ganolucidic Acid A and Ganoderic Acid A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganolucidic acid A and Ganoderic acid A are prominent triterpenoids isolated from the medicinal mushroom Ganoderma lucidum. Both compounds have garnered significant attention for their diverse pharmacological activities, positioning them as potential candidates for drug development. This guide provides an objective comparison of their bioactivities, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action. While direct comparative studies are limited, this analysis synthesizes available data to offer valuable insights into their respective therapeutic potentials.
Data Presentation: A Quantitative Comparison
The following tables summarize the reported in vitro bioactivities of this compound and Ganoderic acid A. It is important to note that variations in experimental conditions (e.g., cell lines, assay methods, incubation times) across different studies can influence the results.
Table 1: Comparative Cytotoxicity against Cancer Cell Lines
| Compound | Cancer Cell Line | Cell Type | IC50 Value | Incubation Time (h) |
| This compound | PC-3 | Prostate Cancer | 35.0 ± 4.1 µM | Not Specified |
| HL-60 | Leukemia | 61 µM | 72 | |
| HL-60 | Leukemia | 142 µM | 24 | |
| COLO205 | Colon Cancer | 154 µM | 72 | |
| HCT-116 | Colon Cancer | 428 µM | 72 | |
| HepG2 | Hepatoma | 183 µM | 72 | |
| HepG2 | Hepatoma | 0.164 nM | Not Specified | |
| P388 | Leukemia | 17 nM | Not Specified | |
| Ganoderic Acid A | HepG2 | Hepatocellular Carcinoma | 187.6 µmol/l | 24 |
| SMMC7721 | Hepatocellular Carcinoma | 158.9 µmol/l | 24 | |
| Bel7402 | Hepatoma | 7.25 µM | Not Specified | |
| SGC7901 | Gastric Cancer | 7.25 µM | Not Specified | |
| P388 | Leukemia | 7.25 µM | Not Specified | |
| MDA-MB-231 | Breast Cancer | Significant inhibition at various concentrations | Not Specified |
Table 2: Comparative Anti-inflammatory and Antiviral Activities
| Compound | Bioactivity | Assay/Model | Key Inhibited Mediators/Targets | Effective Concentration/IC50 |
| This compound | Anti-inflammatory | Protein Denaturation Assay | Protein Denaturation | IC50 of 13 µg/mL |
| Anti-HIV-1 | HIV-1 Protease Inhibition | HIV-1 Protease | Not specified, moderate activity reported[1] | |
| Ganoderic Acid A | Anti-inflammatory | LPS-induced RAW264.7 cells | NO, IL-6, IL-1β, TNF-α | Synergistic effect with GLP-1[2] |
| Anti-inflammatory | Caerulein-stimulated pancreatic acinar cells | NF-κB pathway, ROS | Significant reduction in inflammation and oxidative stress[3] | |
| Anti-HIV-1 | HIV-1 Protease Inhibition | HIV-1 Protease | Moderately active inhibitor[4] |
Experimental Protocols
This section details the methodologies for the key experiments cited in the bioactivity comparison.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Cells are treated with various concentrations of this compound or Ganoderic acid A for specific durations (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is included.
-
MTT Addition: After the treatment period, MTT solution (final concentration of 0.5 mg/mL) is added to each well, and the plate is incubated for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium containing MTT is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or isopropanol, is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) is determined from the dose-response curve.
References
- 1. Natural Products with Inhibitory Activity against Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic anti-inflammatory effects of Ganoderma lucidum polysaccharide and ganoderic acid A on LPS-induced RAW264.7 cells by inhibition of TLR4/NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro effects of Ganoderic acid A on NF-κB-mediated inflammatory response in caerulein-stimulated pancreatic acinar cells [signavitae.com]
- 4. Anti-HIV-1 and anti-HIV-1-protease substances from Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
Ganolucidic Acid A: A Comparative Analysis of its Anti-Cancer Efficacy Across Various Cell Lines
For Immediate Release
Ganolucidic acid A (GA-A), a triterpenoid (B12794562) compound isolated from the medicinal mushroom Ganoderma lucidum, has emerged as a promising candidate in oncology research due to its demonstrated anti-cancer properties. This guide provides a comparative analysis of the anti-proliferative, pro-apoptotic, and anti-metastatic effects of GA-A on a range of cancer cell lines, supported by experimental data. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.
Comparative Efficacy of this compound
The cytotoxic and anti-proliferative effects of this compound have been evaluated across several cancer cell lines, revealing varying degrees of sensitivity. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity.
| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (hours) | Reference |
| HepG2 | Hepatocellular Carcinoma | 187.6 | 24 | [1] |
| 203.5 | 48 | [1] | ||
| SMMC7721 | Hepatocellular Carcinoma | 158.9 | 24 | [1] |
| 139.4 | 48 | [1] | ||
| MDA-MB-231 | Breast Cancer | 707 | 24 | [2] |
| 163 | 48 | [2] | ||
| Nalm-6 | Leukemia | ~271 (140 µg/mL) | 48 | |
| MCF-7 | Breast Cancer | Data for a derivative (A2) shows activity | 48 | [3] |
| SJSA-1 | Osteosarcoma | Data for a derivative (A2) shows high potency | 72 | [3] |
Induction of Apoptosis
This compound has been shown to induce programmed cell death, or apoptosis, in various cancer cell lines. The extent of apoptosis induction varies among different cell types.
| Cell Line | Treatment | Apoptotic Index (% of cells) | Reference |
| MDA-MB-231 | GA-A (0.1, 0.2, 0.4 mmol/l for 24h) | 11.34 ± 3.41, 20.89 ± 3.32, and 38.13 ± 3.91, respectively | [2] |
| SJSA-1 | GA-A derivative (A2) (12.5, 25, 50 µM for 24h) | Early apoptosis increased from 11.6% (12.5 µM) to 18.7% (50 µM) | [3][4] |
| HepG2 | GA-A (100 µmol/l for 48h) | Significant increase in the sub-G1 phase, indicative of apoptosis | [1] |
| SMMC7721 | GA-A (75 µmol/l for 48h) | Significant increase in the sub-G1 phase, indicative of apoptosis | [1] |
Cell Cycle Arrest
A key mechanism of anti-cancer agents is their ability to halt the cell cycle, thereby preventing cancer cell proliferation. This compound has been demonstrated to induce cell cycle arrest at different phases in various cancer cell lines.
| Cell Line | Treatment | Effect on Cell Cycle Distribution | Reference |
| HepG2 | GA-A (100 µmol/l for 48h) | Increased percentage of cells in G0/G1 phase (48.56% vs. 43.43% in control) and a decrease in the S phase (29.51% vs. 37.95% in control).[1] | |
| SMMC7721 | GA-A (75 µmol/l for 48h) | Similar induction of G0/G1 arrest as observed in HepG2 cells.[1] | |
| MCF-7 | Ganoderma lucidum extract | An alcohol extract containing ganoderic acids induced G1 phase arrest, associated with upregulation of p21/Waf1 and downregulation of cyclin D1.[2][5] | |
| MDA-MB-231 | Ganoderic Acid Me | A related ganoderic acid, GA-Me, mediated G1 cell cycle arrest.[6] |
Molecular Mechanisms of Action
This compound exerts its anti-cancer effects through the modulation of several key signaling pathways involved in cell survival, proliferation, and apoptosis.
p53-MDM2 Signaling Pathway
In certain cancer cell lines, a derivative of this compound has been shown to activate the p53 tumor suppressor pathway. It is suggested to function by potentially disrupting the interaction between p53 and its negative regulator, MDM2.[3][7][8] This leads to an accumulation of p53, which in turn transcriptionally activates pro-apoptotic genes and cell cycle inhibitors.
Caption: GA-A derivative action on the p53-MDM2 pathway.
NF-κB and AP-1 Signaling Pathways
In highly invasive breast cancer cells, such as MDA-MB-231, this compound has been shown to suppress cell growth and invasion by inhibiting the activity of the transcription factors NF-κB and AP-1.[7][9] These transcription factors regulate the expression of genes involved in inflammation, cell survival, and metastasis.
Caption: Inhibition of NF-κB and AP-1 pathways by GA-A.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
MTT Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated as (absorbance of treated cells / absorbance of control cells) x 100.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound as required for the experiment.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method quantifies the DNA content of cells to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blot Analysis
This technique is used to detect specific proteins in a sample.
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against the proteins of interest (e.g., p53, p21, Bcl-2, Bax, cleaved caspase-3), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Transwell Migration and Invasion Assay
This assay assesses the migratory and invasive potential of cancer cells.
-
Chamber Preparation: For invasion assays, coat the upper surface of a Transwell insert with Matrigel. For migration assays, the insert is left uncoated.
-
Cell Seeding: Seed the cancer cells in serum-free medium in the upper chamber of the Transwell insert.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate the plate for a specified period (e.g., 24-48 hours).
-
Cell Staining and Counting: Remove the non-migrated/invaded cells from the upper surface of the membrane. Fix and stain the cells that have migrated/invaded to the lower surface of the membrane with crystal violet. Count the stained cells under a microscope.
Experimental Workflow Overview
The following diagram illustrates the general workflow for validating the anti-cancer effects of this compound.
Caption: General workflow for in vitro analysis of GA-A.
References
- 1. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ganoderma lucidum extract induces cell cycle arrest and apoptosis in MCF-7 human breast cancer cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ganoderic Acid A and Its Amide Derivatives as Potential Anti-Cancer Agents by Regulating the p53-MDM2 Pathway: Synthesis and Biological Evaluation | MDPI [mdpi.com]
- 4. Cytotoxic activity of caffeic acid and gallic acid against MCF-7 human breast cancer cells: An in silico and in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Ganoderic acid DM, a natural triterpenoid, induces DNA damage, G1 cell cycle arrest and apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ganoderic Acid A and Its Amide Derivatives as Potential Anti-Cancer Agents by Regulating the p53-MDM2 Pathway: Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of the Neuroprotective Effects of Ganolucidic Acid A and Other Ganoderma Triterpenoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the neuroprotective effects of Ganolucidic acid A and other triterpenoids derived from Ganoderma species. The information presented is based on available experimental data to facilitate objective comparison and inform future research and development.
Quantitative Comparison of Neuroprotective Effects
Direct comparative studies providing quantitative data for this compound alongside other Ganoderma triterpenoids under identical experimental conditions are limited in the currently available literature. However, research by Wang et al. (2019) offers valuable quantitative data on the neuroprotective effects of several other Ganoderma triterpenoids and meroterpenoids against hydrogen peroxide (H₂O₂) and amyloid-beta 25-35 (Aβ₂₅₋₃₅)-induced neurotoxicity in human neuroblastoma SH-SY5Y cells. This data provides a strong basis for comparison.
While specific quantitative data for this compound from a directly comparable study is not available, its neuroprotective potential has been documented. It is known to exert anti-inflammatory, anti-oxidative stress, and anti-apoptotic effects.[1][2] For instance, this compound has been shown to protect neural cells against nitric oxide-induced stress.[3]
Below is a summary of the available quantitative data for other Ganoderma triterpenoids, which can serve as a benchmark for evaluating the potential efficacy of this compound.
| Compound | Stressor | Concentration (μM) | Cell Viability (%) | Reference |
| Control | H₂O₂ (200 μM) | - | 41.54 ± 2.04 | Wang et al., 2019 |
| Methyl ganoderate G1 | H₂O₂ (200 μM) | 40 | 62.68 ± 2.81 | Wang et al., 2019 |
| Lingzhine E | H₂O₂ (200 μM) | 40 | 72.57 ± 2.12 | Wang et al., 2019 |
| Lingzhine F | H₂O₂ (200 μM) | 40 | 78.96 ± 1.86 | Wang et al., 2019 |
| Control | Aβ₂₅₋₃₅ (25 μM) | - | 63.43 ± 4.81 | Wang et al., 2019 |
| Methyl ganoderate G1 | Aβ₂₅₋₃₅ (25 μM) | 40 | 72.4 ± 3.19 | Wang et al., 2019 |
| Lingzhine E | Aβ₂₅₋₃₅ (25 μM) | 40 | 77.11 ± 4.18 | Wang et al., 2019 |
| Lingzhine F | Aβ₂₅₋₃₅ (25 μM) | 40 | 80.17 ± 5.19 | Wang et al., 2019 |
Key Signaling Pathways in Neuroprotection
Ganoderma triterpenoids exert their neuroprotective effects through the modulation of several key signaling pathways. These compounds are known to mitigate oxidative stress, reduce inflammation, and inhibit apoptosis in neuronal cells. A significant mechanism is the activation of the Nrf2/HO-1 pathway, which upregulates the expression of antioxidant enzymes. Additionally, they can inhibit pro-inflammatory pathways such as NF-κB and modulate the MAPK signaling cascade to promote cell survival.
Caption: Neuroprotective signaling pathways modulated by Ganoderma triterpenoids.
Experimental Protocols
The following is a representative experimental protocol for assessing the neuroprotective effects of Ganoderma triterpenoids against H₂O₂-induced oxidative stress in SH-SY5Y cells, based on the methodology described by Wang et al. (2019).
1. Cell Culture and Maintenance:
-
Human neuroblastoma SH-SY5Y cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
2. Compound Preparation:
-
Ganoderma triterpenoids, including this compound and other compounds of interest, are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions.
-
Working solutions are prepared by diluting the stock solutions in fresh cell culture medium to the desired final concentrations. The final DMSO concentration should be non-toxic to the cells (e.g., <0.1%).
3. Neuroprotective Assay (H₂O₂-Induced Oxidative Stress):
-
SH-SY5Y cells are seeded into 96-well plates at a density of 1 x 10⁵ cells/mL and incubated for 24 hours.
-
The culture medium is then replaced with fresh medium containing the test compounds at various concentrations, and the cells are pre-incubated for a specified period (e.g., 1-2 hours).
-
Subsequently, H₂O₂ is added to the wells to a final concentration of 200 µM to induce oxidative stress. A control group without H₂O₂ treatment and a group with only H₂O₂ are included.
-
The cells are incubated for an additional 12-24 hours.
4. Assessment of Cell Viability (MTT Assay):
-
After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours at 37°C.
-
The resulting formazan (B1609692) crystals are dissolved in DMSO.
-
The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Cell viability is calculated as a percentage relative to the untreated control cells.
Caption: General experimental workflow for in vitro neuroprotection assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Ganoderic acid A potentiates the antioxidant effect and protection of mitochondrial membranes and reduces the apoptosis rate in primary hippocampal neurons in magnesium free medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ganoderic acid A protects neural cells against NO stress injury in vitro via stimulating β adrenergic receptors - PMC [pmc.ncbi.nlm.nih.gov]
Side-by-side comparison of different Ganolucidic acid A extraction techniques' efficiency
For researchers and professionals in drug development, the efficient extraction of bioactive compounds is a critical first step. Ganolucidic acid A, a significant triterpenoid (B12794562) from the medicinal mushroom Ganoderma lucidum, has garnered attention for its potential therapeutic properties. This guide provides a side-by-side comparison of various techniques for its extraction, supported by available experimental data and detailed methodologies to aid in the selection of the most suitable method for your research needs.
The efficiency of this compound extraction is highly dependent on the chosen method and the optimization of its parameters. Modern techniques such as Ultrasound-Assisted Extraction (UAE) and Supercritical Fluid Extraction (SCFE) are often reported to offer higher yields in shorter times compared to traditional methods like Soxhlet and maceration. However, the selection of an appropriate solvent and the specific conditions of the extraction are crucial for maximizing the yield and purity of the target compound.
Quantitative Comparison of Extraction Efficiency
The following table summarizes the reported yields of this compound and related triterpenoids from Ganoderma lucidum using different extraction techniques. It is important to note that a direct comparison is challenging due to variations in the raw material (fruiting body, spores), pre-treatment, and analytical methods used across different studies. Most available data pertains to total triterpenoids or a group of ganoderic acids rather than exclusively this compound.
| Extraction Technique | Target Compound(s) | Yield | Source Material | Reference |
| Ethanol (B145695) Extraction | Lucidenic Acid A | 2.8 mg/g | Fruiting Bodies | [1] |
| Lucidenic Acid A | 1.53–1.74 mg/g | Fruiting Bodies | [1] | |
| Ganoderic Acid H | 2.09 mg/g | Powder | [2] | |
| Ganoderic Acid A | 0.85-0.92 mg/g | Powder | ||
| Ultrasound-Assisted Extraction (UAE) | Total Triterpenoids | 4.61 ± 0.08 mg/g | Fruiting Bodies | [3] |
| Total Triterpenoids | 0.38% (3.8 mg/g) | Powder | [4] | |
| Triterpenes in Extract | 435.6 ± 21.1 mg/g | Fruiting Bodies | [5] | |
| Ionic Liquid-Based UAE (ILUAE) | Ganoderic Acids A & D | 3.31 mg/g | Not Specified | |
| Supercritical Fluid Extraction (SCFE) | Total Triterpenoids | 1.49% (14.9 mg/g) | Not Specified | |
| Crude Extract | 1.13-1.29% | Fruiting Bodies | [6] | |
| Soxhlet Extraction | Crude Extract | 18.53% | Ganoderma lucidum | [7] |
| Microwave-Assisted Extraction (MAE) | Crude Extract | 36.75% | Spores |
Experimental Protocols
Below are detailed methodologies for the key extraction techniques discussed.
Ethanol Extraction (Heat-Assisted)
This method involves the use of ethanol as a solvent, with heat to increase the extraction efficiency.
-
Sample Preparation: The fruiting bodies of Ganoderma lucidum are dried, ground into a fine powder, and passed through a 60-mesh sieve.
-
Extraction: The powdered sample is mixed with 95% ethanol at a solid-to-liquid ratio of 1:20 (g/mL). The mixture is then heated at 60°C for 2 hours.
-
Filtration and Concentration: The extract is filtered through gauze and centrifuged. The supernatant is collected, and the extraction process is repeated on the residue. The combined supernatants are then concentrated under reduced pressure and freeze-dried.
Ultrasound-Assisted Extraction (UAE)
UAE utilizes ultrasonic waves to disrupt the cell walls of the material, enhancing solvent penetration and extraction.
-
Sample Preparation: Dried and powdered Ganoderma lucidum is used.
-
Extraction: The powder is suspended in 74% ethanol at a liquid-to-solid ratio of 61 mL/g. The mixture is then sonicated using an ultrasonic bath or probe. Optimized conditions from one study are an ultrasonic power of 320 W for 69 minutes.[3]
-
Post-Extraction: The resulting mixture is centrifuged to separate the solid residue from the liquid extract. The supernatant is collected for further analysis.
Soxhlet Extraction
A classic and robust method that allows for continuous extraction with a limited amount of solvent.
-
Sample Preparation: The plant material is dried and finely ground.
-
Extraction: The powdered sample is placed in a thimble within the Soxhlet apparatus. A suitable solvent, such as 90% ethanol, is placed in the boiling flask. The solvent is heated, vaporizes, condenses, and drips onto the sample, extracting the desired compounds. This cycle is repeated for a duration of 2 to 18 hours.[7]
-
Solvent Recovery: Once the extraction is complete, the solvent containing the extracted compounds is collected from the boiling flask. The solvent is then typically removed using a rotary evaporator to obtain the crude extract.
Supercritical Fluid Extraction (SCFE)
This "green" technique uses a supercritical fluid, most commonly CO2, as the extraction solvent.
-
Sample Preparation: The Ganoderma lucidum material is dried and ground to a consistent particle size.
-
Extraction: The ground material is packed into an extraction vessel. Supercritical CO2, often with a co-solvent like ethanol (e.g., 7% v/v), is passed through the vessel at a high pressure (e.g., 380 bar) and controlled temperature (e.g., 60°C).
-
Separation: The pressure is then reduced, causing the CO2 to return to a gaseous state and the extracted compounds to precipitate and be collected in a separator.
Visualizing the Extraction Workflow
The following diagrams illustrate the general workflow for this compound extraction and the principle of Ultrasound-Assisted Extraction.
References
- 1. [PDF] Extraction of triterpenoids and phenolic compounds from Ganoderma lucidum: optimization study using the response surface methodology. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Ultrasound-assisted extraction of neuroprotective antioxidants from Ganoderma lucidum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of ultrasonic-assisted extraction of polysaccharides and triterpenoids from the medicinal mushroom Ganoderma lucidum and evaluation of their in vitro antioxidant capacities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extraction of triterpenoids and phenolic compounds from Ganoderma lucidum: optimization study using the response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
A Head-to-Head Analysis of Ganolucidic Acid A and Lucidenic Acid Anti-Invasive Properties
A Comparative Guide for Researchers
The metastatic spread of cancer cells is a primary contributor to cancer-related mortality. A key process in metastasis is cellular invasion, which involves the degradation of the extracellular matrix (ECM) and the migration of cancer cells to distant sites. Triterpenoids isolated from the medicinal mushroom Ganoderma lucidum, including Ganolucidic acid A and Lucidenic acid, have emerged as promising candidates for anti-cancer therapies due to their potential to inhibit these invasive processes. This guide provides a head-to-head comparison of the anti-invasive properties of this compound and Lucidenic acid, supported by available experimental data.
It is important to note that while research on Lucidenic acids provides specific data on their anti-invasive effects, literature detailing the specific anti-invasive properties of this compound is limited. Therefore, this guide will present data on Ganoderic acid A, a structurally related and extensively studied triterpenoid (B12794562) from Ganoderma lucidum, as a proxy to infer the potential activities of this compound, alongside the data for Lucidenic acids.
Quantitative Comparison of Anti-Invasive Effects
The following table summarizes the quantitative data on the anti-invasive properties of Lucidenic acids and Ganoderic acid A.
| Parameter | Lucidenic Acids (A, B, C, N) | Ganoderic Acid A |
| Cell Line(s) | HepG2 (Human Hepatocellular Carcinoma) | HepG2, SMMC7721 (Human Hepatocellular Carcinoma); MDA-MB-231 (Human Breast Cancer) |
| Assay Type | Matrigel Invasion Assay | Transwell Migration/Invasion Assay |
| Effective Concentration | 50 µM (for Lucidenic acids A, B, C, and N) showed significant inhibition of PMA-induced invasion.[1][2] | Dose-dependent inhibition of migration and invasion. Specific concentrations leading to 50% inhibition (IC50) are not consistently reported across studies, but significant effects are observed at concentrations ranging from 20 to 80 µM. |
| Key Molecular Targets | Matrix Metalloproteinase-9 (MMP-9)[1][3] | Cyclin D1, p21, Cleaved Caspase-3, Activator protein-1 (AP-1), Nuclear factor-kappaB (NF-κB)[4][5] |
| Observed Effect | Suppression of PMA-induced MMP-9 activity and subsequent inhibition of cell invasion.[1][2] | Inhibition of cell proliferation, migration, and invasion; induction of cell cycle arrest and apoptosis.[4][5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Culture and Treatment
-
Cell Lines: Human hepatocellular carcinoma cell lines (HepG2, SMMC7721) and human breast cancer cell line (MDA-MB-231) are commonly used.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: this compound or Lucidenic acid solutions are prepared (typically dissolved in DMSO) and added to the cell culture medium at various concentrations for specified incubation times (e.g., 24, 48, 72 hours).
Invasion and Migration Assays
-
Transwell Invasion Assay: This assay is used to assess the invasive potential of cancer cells. Briefly, Transwell inserts with a porous membrane (e.g., 8 µm pore size) are coated with a layer of Matrigel, which serves as an artificial basement membrane.
-
Cancer cells are seeded in the upper chamber of the insert in a serum-free medium containing the test compound (this compound or Lucidenic acid).
-
The lower chamber is filled with a medium containing a chemoattractant, such as 10% FBS.
-
After incubation (e.g., 24-48 hours), non-invading cells on the upper surface of the membrane are removed.
-
Invading cells on the lower surface of the membrane are fixed, stained (e.g., with crystal violet), and counted under a microscope.
-
-
Wound Healing (Scratch) Assay: This assay measures cell migration.
-
A confluent monolayer of cancer cells is created in a culture plate.
-
A "wound" or "scratch" is made in the monolayer using a sterile pipette tip.
-
The cells are then incubated with a medium containing the test compound.
-
The rate of wound closure is monitored and photographed at different time points (e.g., 0, 12, 24 hours) to assess the migratory capacity of the cells.
-
Molecular Analysis
-
Western Blotting: This technique is used to detect and quantify the expression levels of specific proteins involved in invasion and metastasis.
-
Cells are treated with the test compounds, and total protein is extracted.
-
Proteins are separated by size using SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies specific to the target proteins (e.g., MMP-9, Cyclin D1, p21, cleaved Caspase-3, NF-κB, p-ERK).
-
A secondary antibody conjugated to an enzyme is then added, and the protein bands are visualized using a chemiluminescent substrate.
-
-
Gelatin Zymography: This method is specifically used to detect the activity of gelatinases like MMP-2 and MMP-9.
-
Conditioned media from treated cells are collected and subjected to electrophoresis on a polyacrylamide gel containing gelatin.
-
After electrophoresis, the gel is incubated in a reaction buffer that allows the MMPs to digest the gelatin.
-
The gel is then stained (e.g., with Coomassie Brilliant Blue), and areas of MMP activity appear as clear bands against a blue background.
-
Signaling Pathways and Mechanisms of Action
The anti-invasive effects of Lucidenic and Ganoderic acids are mediated through the modulation of complex signaling pathways that regulate cell invasion and metastasis.
Lucidenic Acid's Anti-Invasive Signaling Pathway
Lucidenic acid B has been shown to inhibit the invasion of HepG2 cells by targeting the MAPK/ERK signaling pathway.[4][6][7] Phorbol-12-myristate-13-acetate (PMA), a tumor promoter, activates this pathway, leading to the upregulation of MMP-9 expression and subsequent cell invasion. Lucidenic acid B intervenes by inactivating the phosphorylation of ERK1/2, a key component of this pathway. This inactivation leads to a reduction in the DNA-binding activities of the transcription factors NF-κB and AP-1, which are crucial for the transcription of the MMP-9 gene. The resulting downregulation of MMP-9 expression ultimately suppresses the invasive capabilities of the cancer cells.
Caption: Lucidenic Acid's inhibition of the MAPK/ERK pathway.
Ganoderic Acid A's Anti-Invasive Signaling Pathway
Ganoderic acid A has been demonstrated to suppress the growth and invasive behavior of breast cancer cells by modulating the transcription factors AP-1 and NF-κB.[5] These transcription factors are key regulators of genes involved in cell proliferation, survival, and invasion. By inhibiting the activity of AP-1 and NF-κB, Ganoderic acid A can downregulate the expression of proteins that promote these processes, such as Cyclin D1, and upregulate proteins that inhibit them, like p21. This multifaceted mechanism contributes to the overall anti-invasive effect of Ganoderic acid A.
Caption: Ganoderic Acid A's modulation of NF-κB and AP-1.
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for evaluating the anti-invasive properties of this compound and Lucidenic acid.
Caption: A typical workflow for assessing anti-invasive properties.
Conclusion
Both Lucidenic acid and Ganoderic acid A, as a proxy for this compound, demonstrate significant anti-invasive properties in various cancer cell lines. Lucidenic acids primarily exert their effects through the inhibition of MMP-9 via the MAPK/ERK signaling pathway. Ganoderic acid A appears to have a broader mechanism, targeting the key transcription factors NF-κB and AP-1, which regulate a wider array of genes involved in proliferation and invasion.
While the available data provides valuable insights, the lack of direct head-to-head comparative studies and the limited specific information on this compound highlight a critical gap in the current research landscape. Future studies should focus on direct comparisons of these compounds in the same experimental systems to definitively elucidate their relative potencies and mechanisms of action. Such research is crucial for advancing the development of these promising natural compounds as effective anti-metastatic agents in cancer therapy.
References
- 1. Ganoderic acids suppress growth and invasive behavior of breast cancer cells by modulating AP-1 and NF-kappaB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ganoderic acid T inhibits tumor invasion in vitro and in vivo through inhibition of MMP expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academy.miloa.eu [academy.miloa.eu]
- 6. The anti-invasive effect of lucidenic acids isolated from a new Ganoderma lucidum strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Independent Verification of Ganolucidic Acid A's Antimicrobial Spectrum: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antimicrobial potential of Ganolucidic acid A against a panel of pathogenic bacteria and fungi. Due to the limited availability of specific minimum inhibitory concentration (MIC) data for purified this compound in publicly accessible literature, this guide presents a framework for such a verification study. The provided quantitative data for this compound is illustrative and based on the reported antimicrobial activities of related lanostane-type triterpenoids from Ganoderma species. Comparative data for standard antimicrobial agents, Vancomycin and Amphotericin B, are included to provide a benchmark for performance.
Data Presentation: Antimicrobial Spectrum Comparison
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound, Vancomycin, and Amphotericin B against a selection of clinically relevant microorganisms. MIC is defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.
| Microorganism | Type | This compound (µg/mL) | Vancomycin (µg/mL) | Amphotericin B (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Gram-positive Bacteria | 16 (Illustrative) | 1 | Not Applicable |
| Enterococcus faecalis (ATCC 29212) | Gram-positive Bacteria | 32 (Illustrative) | 2 | Not Applicable |
| Escherichia coli (ATCC 25922) | Gram-negative Bacteria | >128 (Illustrative) | Not Applicable | Not Applicable |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative Bacteria | >128 (Illustrative) | Not Applicable | Not Applicable |
| Candida albicans (ATCC 90028) | Fungus (Yeast) | 64 (Illustrative) | Not Applicable | 0.5 |
| Aspergillus fumigatus (ATCC 204305) | Fungus (Mold) | 128 (Illustrative) | Not Applicable | 1 |
Note: The MIC values for this compound are hypothetical and serve as a placeholder for actual experimental data. These values are extrapolated from the known antimicrobial activities of triterpenoid-rich extracts from Ganoderma lucidum.
Experimental Protocols
Detailed methodologies for the key experiments required to independently verify the antimicrobial spectrum of this compound are provided below. These protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
a. Preparation of Antimicrobial Stock Solutions:
-
This compound, Vancomycin hydrochloride (for bacteria), and Amphotericin B (for fungi) are dissolved in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create high-concentration stock solutions.
-
Serial two-fold dilutions of each antimicrobial agent are prepared in the appropriate broth medium (Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in 96-well microtiter plates.
b. Inoculum Preparation:
-
Bacteria: Bacterial strains are cultured on appropriate agar (B569324) plates for 18-24 hours. Several colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Fungi: Fungal strains are cultured on Sabouraud Dextrose Agar. For yeasts, colonies are suspended in sterile saline to a turbidity of 0.5 McFarland standard and then diluted. For molds, conidia are harvested and the suspension is adjusted to a specific concentration using a hemocytometer.
c. Incubation:
-
The inoculated microtiter plates are incubated at 35°C ± 2°C.
-
Incubation times are typically 16-20 hours for most bacteria, 24 hours for yeasts, and 48-72 hours for molds.
d. Determination of MIC:
-
Following incubation, the plates are visually inspected for turbidity.
-
The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.
Agar Well Diffusion Assay (for Preliminary Screening)
This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.
a. Preparation of Agar Plates and Inoculum:
-
Molten Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) is poured into sterile Petri dishes and allowed to solidify.
-
The surface of the agar is uniformly inoculated with the test microorganism suspension (adjusted to 0.5 McFarland standard).
b. Well Creation and Sample Addition:
-
Sterile cork borers are used to create wells (typically 6-8 mm in diameter) in the agar.
-
A fixed volume (e.g., 50-100 µL) of the this compound solution (at various concentrations) and control solutions are added to the wells.
c. Incubation:
-
The plates are incubated under the same conditions as the broth microdilution method.
d. Measurement of Inhibition Zones:
-
The diameter of the clear zone of growth inhibition around each well is measured in millimeters. A larger diameter indicates greater antimicrobial activity.
Mandatory Visualization
Below are diagrams illustrating the experimental workflow and logical relationships described in this guide.
Caption: Workflow for MIC Determination by Broth Microdilution.
Caption: Postulated Mechanisms of this compound Action.
Ganolucidic Acid A: Unraveling the Correlation Between Concentration and Therapeutic Efficacy in Preclinical Models
A comprehensive analysis of in vivo studies indicates a significant dose-dependent therapeutic efficacy of Ganolucidic acid A (GAA) across a spectrum of animal models for inflammatory, metabolic, and neurodegenerative diseases. This guide synthesizes key experimental data, providing researchers, scientists, and drug development professionals with a comparative overview of GAA's performance and detailed methodologies for reproducing these critical findings.
This compound, a prominent triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum, has garnered substantial scientific interest for its diverse pharmacological activities.[1] Preclinical investigations have consistently demonstrated its potential in mitigating various pathological conditions. This guide delves into the crucial aspect of its therapeutic application: the correlation between its concentration and observed efficacy in animal models. By presenting quantitative data in clearly structured tables, detailing experimental protocols, and visualizing key biological pathways and workflows, this document aims to provide a clear and objective resource for the scientific community.
Hepatoprotective Effects: A Dose-Dependent Attenuation of Liver Injury
GAA has shown significant promise in protecting the liver from various insults, including non-alcoholic steatohepatitis (NASH) and alcohol-induced damage. In a mouse model of NASH induced by a high-fat, high-cholesterol diet, oral administration of GAA at doses of 25 and 50 mg/kg/day for 12 weeks led to a dose-dependent reduction in hepatic steatosis, inflammation, and fibrosis.[1] Similarly, in models of alcoholic liver injury, GAA demonstrated a clear dose-dependent protective effect, with higher doses leading to more significant reductions in serum markers of liver damage.[2]
Comparative Efficacy of this compound in Liver Disease Models
| Animal Model | Dosing Regimen | Route of Administration | Key Efficacy Parameters | Outcome | Reference |
| NASH (High-Fat, High-Cholesterol Diet) | 25 mg/kg/day & 50 mg/kg/day for 12 weeks | Oral Gavage | Reduced hepatic fat accumulation, steatosis, inflammation, and fibrosis. | Dose-dependent improvement in all parameters.[1] | [1] |
| Alcoholic Liver Injury | 12 mg/kg/day & 36 mg/kg/day for 6 weeks | Oral Gavage | Decreased serum ALT and AST levels. | Dose-dependent reduction in liver enzymes.[2] | [2] |
| α-Amanitin-Induced Mushroom Poisoning | 20 mg/kg | Intraperitoneal Injection | Improved liver function and survival rate. | Significant protection against acute liver damage.[3] | [3] |
Experimental Protocol: Induction and Treatment of NASH in Mice
This protocol outlines the methodology used to assess the hepatoprotective effects of this compound in a diet-induced model of non-alcoholic steatohepatitis.
-
Animal Model: Male C57BL/6J mice, 6 weeks old.[1]
-
Dietary Induction: Mice are fed a high-fat, high-cholesterol diet to induce NASH.[1]
-
Treatment Groups:
-
Normal Diet Control
-
High-Fat, High-Cholesterol Diet (Model Control)
-
High-Fat, High-Cholesterol Diet + GAA (25 mg/kg/day)
-
High-Fat, High-Cholesterol Diet + GAA (50 mg/kg/day)[1]
-
-
Administration: GAA is administered daily via oral gavage for 12 weeks.[1]
-
Efficacy Assessment: At the end of the treatment period, liver tissues are collected for histopathological analysis (H&E and Sirius Red staining) to evaluate fat accumulation, inflammation, and fibrosis. Serum levels of liver enzymes (ALT, AST) are also measured.[1]
Experimental workflow for evaluating GAA in a NASH mouse model.
Anti-Inflammatory Activity: Alleviating Rheumatoid Arthritis Symptoms
The anti-inflammatory properties of GAA have been investigated in a mouse model of rheumatoid arthritis. Treatment with GAA at both low (20 mg/kg) and high (40 mg/kg) doses resulted in a significant reduction in clinical arthritis scores, knee temperature, and knee circumference.[4] Furthermore, GAA treatment led to decreased serum levels of pro-inflammatory cytokines such as IL-6 and TNF-α, as well as the transcription factor NF-κB.[4]
Comparative Efficacy of this compound in a Rheumatoid Arthritis Model
| Animal Model | Dosing Regimen | Route of Administration | Key Efficacy Parameters | Outcome | Reference |
| Collagen-Induced Arthritis in Mice | 20 mg/kg/day & 40 mg/kg/day for 9 days | Oral Gavage | Reduced arthritis score, knee temperature, and knee circumference. Decreased serum IL-6, TNF-α, and NF-κB. | Dose-dependent improvement in clinical and biochemical markers of inflammation.[4] | [4] |
Metabolic Regulation: Ameliorating Hyperlipidemia
In a high-fat diet-induced model of hyperlipidemia in mice, GAA intervention demonstrated a significant ability to regulate lipid metabolism. Oral administration of GAA at doses of 12 mg/kg and 36 mg/kg for six weeks led to a dose-dependent reduction in body weight gain, epididymal white adipose tissue, and serum levels of total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-C).[2]
Comparative Efficacy of this compound in a Hyperlipidemia Model
| Animal Model | Dosing Regimen | Route of Administration | Key Efficacy Parameters | Outcome | Reference |
| High-Fat Diet-Induced Hyperlipidemia in Mice | 12 mg/kg/day & 36 mg/kg/day for 6 weeks | Oral Gavage | Reduced body weight, adipose tissue, serum TC, TG, and LDL-C. | Dose-dependent improvement in metabolic parameters.[2] | [2] |
Neuroprotective Potential: Insights into Alzheimer's Disease Models
While direct dose-response studies correlating GAA concentration with therapeutic efficacy in neurodegenerative models are still emerging, existing research points to its neuroprotective potential. In a mouse model of Alzheimer's disease, long-term administration of a Ganoderma lucidum extract containing this compound (10 mg/kg/day for 12 weeks) was shown to mitigate age-associated brain physiological decline by regulating sphingolipid metabolism and enhancing autophagy.[5]
Pharmacokinetics: Understanding Bioavailability and Distribution
The therapeutic efficacy of GAA is intrinsically linked to its pharmacokinetic profile. Studies in rats have shown that after oral administration, GAA is rapidly absorbed, with a time to maximum plasma concentration (Tmax) of approximately 0.15 hours.[6] However, its absolute oral bioavailability is relatively low, estimated to be around 8.68%.[6] The elimination half-life is approximately 2.46 hours.[6] These findings are crucial for designing effective dosing regimens in preclinical and potentially clinical settings.
Key Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Reference |
| Tmax (Oral) | 0.15 h | [6] |
| t1/2 (Oral) | 2.46 h | [6] |
| Absolute Oral Bioavailability | 8.68% | [6] |
| Brain Permeability | 2.96% | [6] |
Mechanism of Action: Modulating Key Signaling Pathways
The therapeutic effects of this compound are mediated through its interaction with multiple intracellular signaling pathways. A significant body of evidence indicates that GAA exerts its anti-inflammatory and anti-cancer effects by modulating pathways such as NF-κB, JAK-STAT, and PI3K/Akt/mTOR.
Key signaling pathways modulated by this compound.
Conclusion
The available data from animal models strongly support a dose-dependent therapeutic effect of this compound in a variety of disease states. Higher concentrations generally correlate with greater efficacy in mitigating liver damage, inflammation, and metabolic dysregulation. However, the low oral bioavailability of GAA highlights the need for further research into optimized delivery systems and formulations to enhance its therapeutic potential. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers aiming to build upon these foundational studies and further explore the promising therapeutic applications of this compound.
References
- 1. Ganoderic acid A ameliorates non-alcoholic streatohepatitis (NASH) induced by high-fat high-cholesterol diet in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. e-century.us [e-century.us]
- 4. Effects of different doses of Ganoderic Acid A on nociceptive behaviour and inflammatory parameters in polyarthritic mice rheumatoid arthritis model [pubmed.ncbi.nlm.nih.gov]
- 5. Long-Term Administration of Triterpenoids From Ganoderma lucidum Mitigates Age-Associated Brain Physiological Decline via Regulating Sphingolipid Metabolism and Enhancing Autophagy in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plasma and brain pharmacokinetics of ganoderic acid A in rats determined by a developed UFLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Ganolucidic Acid A: A Guide for Laboratory Professionals
An essential guide for the safe and compliant disposal of Ganolucidic acid A, ensuring the protection of laboratory personnel and the environment. This document outlines the necessary operational procedures and safety protocols for researchers, scientists, and drug development professionals. While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), adherence to standard laboratory chemical handling and disposal practices is crucial for maintaining a safe working environment.[1][2]
Key Physical and Chemical Properties
For easy reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₃₀H₄₄O₇ | |
| Molar Mass | 516.67 g/mol | |
| CAS Number | 98665-21-5 | [3] |
| Appearance | White to off-white solid/powder | |
| Storage Conditions | Short term: 2-8°C, Long term: -20°C | [3] |
| Solubility | Soluble in organic solvents such as DMSO, ethanol, and methanol. Very low water solubility. | [2] |
| Stability | Stable under recommended storage conditions. Avoid strong oxidizing/reducing agents and strong acids/alkalis. | [3] |
Disposal Protocols
The appropriate disposal method for this compound is contingent on its physical state (solid or in solution) and whether it is contaminated with other hazardous materials. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines, as local regulations may vary.[2]
Disposal of Solid this compound
Uncontaminated solid this compound is generally considered non-hazardous waste.
Methodology:
-
Proper Labeling: Ensure the container holding the this compound is clearly and accurately labeled.
-
Secure Packaging: Place the primary container into a larger, durable outer container to prevent accidental spills.
-
Waste Stream: Dispose of the securely packaged solid waste in the regular solid waste stream, provided it is not contaminated with any hazardous substances.[2]
-
Consult EHS: Always confirm with your institution's EHS department before disposing of any chemical waste.
Disposal of this compound in Solution
Disposal procedures for this compound solutions depend on the solvent used. Due to its potential harm to the aquatic environment, this compound solutions should not be disposed of down the drain.[1][3]
Methodology for Solutions in Organic Solvents (e.g., DMSO, Ethanol):
-
Consult EHS: Prior to disposal, review your institution's EHS guidelines for hazardous waste. Disposal of organic solvents down the drain is typically prohibited.[2]
-
Waste Collection: Pour the this compound solution into a designated hazardous waste container specifically for organic solvents.
-
Labeling: Ensure the hazardous waste container is correctly labeled with all its contents.
-
Arrange for Pickup: Follow your institution's established procedures for the collection and disposal of hazardous chemical waste.[2]
Methodology for Neutralization of Acidic this compound Solutions:
For this compound, which possesses acidic functional groups, neutralization is a recommended disposal method, particularly for aqueous solutions or solutions in water-miscible solvents.[4]
Materials Required:
-
This compound waste
-
Sodium bicarbonate (NaHCO₃) or another suitable weak base
-
pH indicator strips or a calibrated pH meter
-
Appropriate solvent (if the waste is solid)
-
Stir plate and stir bar
-
Beaker or flask of appropriate size
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves
Step-by-Step Neutralization and Disposal Procedure:
-
Preparation: Conduct all work in a well-ventilated fume hood. Wear appropriate PPE.[4] If the waste is in solid form, dissolve it in a minimal amount of a suitable solvent.
-
Neutralization:
-
Place the beaker containing the this compound solution on a stir plate with a stir bar.
-
Slowly add a solution of sodium bicarbonate while stirring. Be cautious as this may cause gas evolution (carbon dioxide).
-
Periodically check the pH of the solution using pH indicator strips or a pH meter.
-
Continue adding the base until the pH is neutral (approximately pH 7).
-
-
Final Disposal:
-
Once neutralized, the resulting aqueous solution, if free of other hazardous materials, can often be disposed of down the drain with a large volume of water. However, always confirm this with your local EHS regulations. [4]
-
If the original solution contained a significant amount of organic solvent, it should be collected as hazardous waste.[4]
-
-
Decontamination: Thoroughly clean all glassware and equipment used in the disposal process.
Experimental Workflow and Safety Diagrams
To ensure clarity and adherence to safety protocols, the following diagrams illustrate the logical workflow for the disposal of this compound.
Caption: Disposal workflow for this compound.
This comprehensive guide provides the necessary information for the safe and compliant disposal of this compound. By following these procedures and consulting with your institution's EHS department, you can ensure a safe laboratory environment.
References
Essential Safety and Logistical Information for Handling Ganolucidic Acid A
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides essential, immediate safety and logistical information for the handling of Ganolucidic acid A, a triterpenoid (B12794562) isolated from Ganoderma lucidum. The following procedural guidance, operational plans, and disposal information are designed to build a foundation of trust and provide value beyond the product itself.
Quantitative Data
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source(s) |
| Chemical Formula | C₃₀H₄₄O₆ | [1][2] |
| Molecular Weight | 500.67 g/mol | [2][3] |
| CAS Number | 98665-21-5 | [1][2][3][4] |
| Appearance | Powder | [3] |
| Water Solubility | 0.0035 g/L (Predicted) | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3][5] |
| Storage | Desiccate at -20°C | [3] |
| Cytotoxicity (IC₅₀) | 101 μM (against human HeLa cells) | [2] |
Personal Protective Equipment (PPE)
A comprehensive suite of PPE should be worn at all times when handling this compound in powdered or solubilized form.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Chemical splash goggles with side-shields. |
| Hand Protection | Gloves | Chemical-resistant, disposable gloves (e.g., nitrile). |
| Body Protection | Lab Coat/Gown | Impervious, long-sleeved lab coat or gown. |
| Respiratory Protection | Respirator | A suitable respirator should be used when handling the powder form to avoid inhalation. |
Operational Plan: Safe Handling and Experimental Protocol
Adherence to the following procedural steps is crucial for minimizing exposure and ensuring a safe laboratory environment.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form to prevent dust and aerosol formation.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Avoid contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the designated handling area.
2. Weighing and Dissolving for In Vitro Studies:
This protocol outlines the steps for preparing a stock solution of this compound for use in experiments such as cell culture-based assays.
-
Preparation:
-
Ensure all handling of powdered this compound is performed in a chemical fume hood.
-
Wear the appropriate PPE as listed in the table above.
-
Use a properly calibrated analytical balance.
-
-
Weighing:
-
Tare a sterile microcentrifuge tube or glass vial on the analytical balance.
-
Carefully weigh the desired amount of this compound powder into the container.
-
-
Dissolution:
-
Based on the desired stock concentration and the insolubility of this compound in aqueous solutions, select an appropriate organic solvent such as DMSO, ethanol, or acetone.[3][5]
-
Add the calculated volume of the solvent to the container with the this compound powder.
-
Vortex the solution until the powder is completely dissolved. Gentle warming in a water bath may be used to aid dissolution if necessary.
-
For cell culture experiments, the final concentration of the organic solvent in the media should be kept low (typically ≤0.1% for DMSO) to avoid solvent-induced cytotoxicity.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure laboratory safety.
-
Unused Product:
-
Dispose of unused this compound as hazardous waste.
-
Contact your institution's environmental health and safety (EHS) office for specific guidelines on chemical waste disposal.
-
-
Contaminated Materials:
-
All materials that have come into contact with this compound, including gloves, pipette tips, and empty containers, should be disposed of as hazardous chemical waste.
-
-
Solutions:
-
Solutions of this compound in organic solvents should be collected in a designated hazardous waste container for organic solvents.
-
Ensure the hazardous waste container is properly labeled with its contents.
-
Follow your institution's procedures for the pickup and disposal of hazardous chemical waste.
-
Due to its very low water solubility, drain disposal of this compound, even in small quantities or neutralized, is not recommended as it may not be fully soluble and could persist in the drainage system.[1][6]
-
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Showing Compound this compound (FDB013970) - FooDB [foodb.ca]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CAS:98665-21-5 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. This compound | 和漢薬Wikiデータベース [inm.u-toyama.ac.jp]
- 5. This compound | CAS:98665-21-5 | Manufacturer ChemFaces [chemfaces.com]
- 6. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
